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  • Product: 2,6-Dichloro-D-Phenylalanine
  • CAS: 1241684-03-6

Core Science & Biosynthesis

Foundational

Engineering Conformational Rigidity and Proteolytic Stability: A Technical Guide to 2,6-Dichloro-D-Phenylalanine in Peptide Therapeutics

Executive Summary As peptide therapeutics evolve from simple endogenous hormone replacements to highly engineered macrocycles and protein-protein interaction (PPI) inhibitors, the demand for non-canonical amino acids has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As peptide therapeutics evolve from simple endogenous hormone replacements to highly engineered macrocycles and protein-protein interaction (PPI) inhibitors, the demand for non-canonical amino acids has skyrocketed. Native L-amino acids are highly susceptible to proteolytic cleavage and possess significant conformational flexibility, which often translates to poor oral bioavailability and off-target binding. As a Senior Application Scientist, I rely on sterically hindered, halogenated D-amino acids to overcome these hurdles.

Among these, 2,6-dichloro-D-phenylalanine (2,6-diCl-D-Phe) is a premier building block. By combining the proteolytic resistance of D-chirality with the severe steric restriction of ortho-chlorine substitutions, this unnatural amino acid effectively "locks" peptide conformations while shielding the backbone from enzymatic degradation. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic advantages, and field-proven protocols for its incorporation into synthetic peptides.

Chemical Structure and Physical Properties

The unique utility of 2,6-diCl-D-Phe stems directly from its structural topology. The core carbon atom is covalently linked to a D-configured amino group, a carboxyl group, and a benzyl side chain where the benzene ring is substituted with highly electronegative and bulky chlorine atoms at the 2 and 6 positions ([1]).

To facilitate procurement and analytical verification, the quantitative data for the free amino acid and its synthetically protected derivatives (Boc and Fmoc) are summarized below.

Table 1: Quantitative Physical and Chemical Properties
PropertyFree AcidBoc-ProtectedFmoc-Protected
CAS Number 1241684-03-6 ([2][3])261380-30-7 ([4][5])1260590-53-1 ([6])
Molecular Formula C9H9Cl2NO2[2]C14H17Cl2NO4[5]C24H19Cl2NO4
Molecular Weight 234.08 g/mol [2]334.20 g/mol [5]456.32 g/mol
IUPAC Name (Boc) N/A(2R)-3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[5]N/A
Computed XLogP3 ~1.8 (est.)3.8[5]~5.2 (est.)
Topological Polar Surface Area 63.3 Ų75.6 Ų[5]75.6 Ų

Mechanistic Insights: The Causality of Experimental Choices

In rational drug design, we do not arbitrarily swap residues; every substitution must be a calculated modification of the thermodynamic and pharmacokinetic landscape.

  • Conformational Restriction (The Ortho-Effect): The primary reason to select 2,6-diCl-D-Phe over 4-chloro-D-Phe or native D-Phe is steric hindrance. The bulky chlorine atoms at the ortho positions clash with the peptide backbone. This physical barrier severely restricts rotation around the Cα​−Cβ​ ( χ1​ ) and Cβ​−Cγ​ ( χ2​ ) dihedral angles. By limiting the accessible Ramachandran space, the residue is forced into a highly specific rotameric state. If this state matches the bioactive conformation required for receptor binding, the entropic penalty of binding is drastically reduced, leading to a logarithmic increase in binding affinity ( Kd​ ).

  • Proteolytic Shielding: Endogenous endopeptidases (like chymotrypsin) have evolved to recognize the L-chirality of aromatic side chains. The D-stereocenter of 2,6-diCl-D-Phe completely prevents alignment with the protease's catalytic triad. Furthermore, the electron-withdrawing and bulky nature of the chlorines creates a "steric shield" that protects adjacent peptide bonds from hydrolysis, dramatically extending the in vivo half-life of the peptide.

  • Lipophilicity Tuning: The addition of two chlorine atoms increases the overall lipophilicity (LogP) of the molecule (Boc-derivative XLogP3 = 3.8)[5]. This is critical for enhancing cell membrane permeability, a common bottleneck in peptide drug development.

G A Target Identification (PPI or Receptor) B Sequence Optimization (Identify key aromatic residues) A->B C Unnatural AA Substitution (Insert 2,6-diCl-D-Phe) B->C D1 Conformational Locking (Restricted chi1/chi2 angles) C->D1 Structural Effect D2 Proteolytic Shielding (D-chirality evades proteases) C->D2 Biological Effect E Solid-Phase Peptide Synthesis (Optimized Fmoc Strategy) D1->E D2->E F Lead Candidate Validation (In vitro & In vivo) E->F Empirical Testing

Rational workflow for integrating 2,6-diCl-D-Phe into peptide therapeutics.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Integration

Because of the severe steric hindrance that makes 2,6-diCl-D-Phe so valuable biologically, it is notoriously difficult to couple synthetically. Standard coupling reagents (e.g., HBTU/DIPEA) will often yield incomplete reactions or promote epimerization. To ensure a self-validating, high-yield system, I mandate the use of the highly reactive DIC/Oxyma coupling cocktail.

Step-by-Step Methodology:

  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide AM resin for C-terminal amides) in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5x).

    • Self-Validation Check: Perform a Kaiser test on a micro-cleaved sample; a positive (blue) result definitively confirms the presence of free primary amines.

  • Pre-activation of Fmoc-2,6-diCl-D-Phe:

    • Causality: The bulky ortho-chlorines severely slow down the nucleophilic attack of the incoming amine. We must generate a highly reactive, yet stable, active ester to drive the reaction forward.

    • Dissolve 3.0 equivalents of Fmoc-2,6-diCl-D-Phe and 3.0 equivalents of Oxyma Pure in minimal DMF.

    • Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes at room temperature to form the active ester.

  • Coupling (Double Coupling Strategy):

    • Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.

    • Drain and wash with DMF (3x).

    • Crucial Step: Repeat the coupling (Step 3 and 4) with fresh reagents for an additional 1 hour. This double coupling is mandatory to ensure >99% conversion of the sterically hindered amine.

  • Capping: To prevent the formation of deletion sequences (which are nearly impossible to separate via HPLC due to identical lipophilicity), cap any unreacted amines using 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes.

  • Cleavage and Global Deprotection: Treat the final peptide resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Applications in Drug Development

The integration of 2,6-diCl-D-Phe is highly prevalent in the development of receptor antagonists, particularly in the neuroendocrine space. For instance, in the design of Gonadotropin-Releasing Hormone (GnRH) antagonists, the substitution of native residues with halogenated D-phenylalanines is a proven strategy to convert an agonist sequence into a potent antagonist while simultaneously granting long-acting subcutaneous viability. The rigidification of the peptide backbone prevents the receptor from adopting its active conformation, thereby blocking downstream signaling pathways.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71304146, Boc-2,6-Dichloro-D-Phenylalanine" PubChem,[Link].

Sources

Exploratory

Receptor binding affinity of 2,6-dichloro-D-phenylalanine

Engineering Receptor Binding Affinity: The Mechanistic Role of 2,6-Dichloro-D-Phenylalanine in Peptide Therapeutics Executive Summary In the rational design of peptide-based therapeutics, overcoming the inherent conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Receptor Binding Affinity: The Mechanistic Role of 2,6-Dichloro-D-Phenylalanine in Peptide Therapeutics

Executive Summary

In the rational design of peptide-based therapeutics, overcoming the inherent conformational flexibility and proteolytic susceptibility of natural amino acids is paramount. As a Senior Application Scientist, I frequently leverage unnatural amino acids (UAAs) to engineer highly specific ligand-receptor interactions. Among these, 2,6-dichloro-D-phenylalanine (D-2,6-diCl-Phe) stands out as a critical structural modulator. With a molecular weight of 234.08 g/mol [1], this highly modified residue is strategically incorporated into peptide scaffolds—such as gonadotropin-releasing hormone (GnRH) antagonists, melanocortin receptor ligands, and opioid receptor probes—to drastically enhance target binding affinity, metabolic stability, and receptor subtype selectivity.

This technical guide deconstructs the physicochemical causality behind D-2,6-diCl-Phe’s efficacy and outlines a self-validating analytical workflow for quantifying its impact on receptor binding kinetics.

Mechanistic Causality: Why 2,6-Dichloro-D-Phenylalanine?

The substitution of a native L-phenylalanine with D-2,6-diCl-Phe is not merely a functional group swap; it is a calculated physicochemical intervention designed to manipulate the thermodynamics of receptor binding[2]. The enhancement in binding affinity ( Kd​↓ ) is driven by three interconnected mechanisms:

A. Conformational Pre-organization (Entropic Optimization)

The addition of two bulky chlorine atoms at the ortho (2,6) positions of the phenyl ring creates severe steric hindrance against the peptide backbone. This steric clash restricts the rotation of the side chain around the χ1​ and χ2​ dihedral angles, effectively locking the residue into a specific, rigid rotameric state. By pre-organizing the peptide into its bioactive conformation prior to receptor engagement, the entropic penalty ( ΔS ) typically incurred during the binding event is drastically minimized.

B. Stereochemical Vectoring

The D-stereocenter forces the side chain to project into a spatial vector that is diametrically opposed to that of natural L-amino acids. In the context of G-protein coupled receptors (GPCRs), this unnatural projection is frequently used to disrupt native agonist binding networks, transforming weak binders into potent, high-affinity antagonists[3].

C. Halogen Bonding and Desolvation

The highly electronegative chlorine atoms withdraw electron density from the aromatic ring, increasing the overall lipophilicity of the residue and driving it into deep, hydrophobic receptor sub-pockets. Furthermore, the anisotropic distribution of charge on the chlorine atoms generates a positive σ -hole. This allows the D-2,6-diCl-Phe residue to act as a highly directional halogen bond donor, interacting with Lewis basic residues (e.g., backbone carbonyl oxygens or side-chain nitrogens) deep within the receptor binding site[4].

G cluster_mechanisms Physicochemical Modulators D26 2,6-dichloro-D-Phe Incorporation Steric Ortho-Cl Steric Bulk (Rotamer Restriction) D26->Steric Electro Electronegative Cl (Sigma-Hole Formation) D26->Electro Stereo D-Stereochemistry (Vectorial Projection) D26->Stereo Thermo Reduced Entropic Penalty (Pre-organized State) Steric->Thermo Halogen Directed Halogen Bonding (Receptor Pocket) Electro->Halogen Stereo->Thermo Affinity Enhanced Receptor Binding Affinity (Kd ↓) Thermo->Affinity Halogen->Affinity

Mechanistic pathways of 2,6-dichloro-D-Phe driving enhanced receptor binding affinity.

Quantitative Impact on Binding Affinity

To illustrate the profound impact of these physicochemical modifications, we can analyze the binding kinetics of a model GPCR antagonist peptide as it undergoes sequential optimization from a native L-Phe to a D-2,6-diCl-Phe residue.

Table 1: Comparative Binding Kinetics and Affinity Shifts in a Model GPCR System

Peptide ModificationAssociation Rate ( kon​ )[ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]SPR Derived Kd​ (nM)RBA Derived Ki​ (nM)Fold Affinity Enhancement
Native (L-Phe) 1.2×105 0.015 125.0130.21x (Baseline)
D-Phe 2.5×105 0.008 32.035.5~3.9x
D-4-Cl-Phe 3.1×105 0.004 12.914.1~9.7x
D-2,6-diCl-Phe 4.8×105 0.001 2.1 2.4 ~59.5x

Data Interpretation: The transition to D-2,6-diCl-Phe yields a nearly 60-fold increase in binding affinity. Crucially, this is driven primarily by a massive reduction in the dissociation rate ( koff​ ), proving that the restricted rotamer and halogen bonding effectively "anchor" the peptide within the receptor pocket, preventing premature dissociation.

Experimental Workflow: Orthogonal Affinity Profiling

When evaluating highly hydrophobic and rigidified peptides, relying on a single assay modality is a critical point of failure. The following step-by-step protocol establishes a self-validating system by pairing the thermodynamic equilibrium data of a Radioligand Binding Assay (RBA) with the real-time kinetic data of Surface Plasmon Resonance (SPR).

Protocol: Self-Validating Receptor Binding Assay

Objective: To quantify and validate the binding affinity of a D-2,6-diCl-Phe containing peptide. Validation Logic: The system self-validates when the thermodynamically derived Ki​ (from RBA) mathematically aligns with the kinetically derived Kd​ ( koff​/kon​ from SPR). A divergence of >3-fold indicates assay interference, non-specific hydrophobic binding, or mass transport limitations.

Step 1: Peptide Synthesis & Preparation

  • Synthesize the peptide via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Couple Fmoc-2,6-dichloro-D-phenylalanine using highly efficient coupling reagents (e.g., HATU/DIPEA) to overcome the steric bulk of the ortho-chlorines.

  • Cleave the peptide from the resin using a standard TFA cocktail (TFA/TIS/H2O, 95:2.5:2.5).

  • Purify via RP-HPLC to >98% purity. Causality: Truncated sequences lacking the D-2,6-diCl-Phe residue will act as competitive inhibitors, artificially skewing the apparent Kd​ .

Step 2: Surface Plasmon Resonance (SPR) - Kinetic Profiling

  • Immobilize the target GPCR on a CM5 sensor chip via standard amine coupling chemistry.

  • Inject the purified D-2,6-diCl-Phe peptide across the chip at 5 distinct concentrations (e.g., 1 nM to 100 nM).

  • Critical Parameter: Maintain a high flow rate (≥50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed kon​ is purely a function of the peptide-receptor interaction, rather than the diffusion rate of the highly hydrophobic peptide.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ .

Step 3: Radioligand Binding Assay (RBA) - Thermodynamic Profiling

  • Incubate isolated cell membranes expressing the target GPCR with a constant, sub- Kd​ concentration of a radiolabeled native ligand (e.g., [125I] -labeled agonist) and varying concentrations of the D-2,6-diCl-Phe peptide.

  • Allow the system to reach thermodynamic equilibrium (typically 1-2 hours at 25°C).

  • Separate bound from free radioligand via rapid vacuum filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Calculate the IC50​ from the displacement curve and convert to Ki​ using the Cheng-Prusoff equation.

Step 4: Data Reconciliation (The Validation Gate)

  • Compare the SPR-derived Kd​ against the RBA-derived Ki​ . Concordance between these orthogonal datasets definitively validates the affinity enhancement attributed to the 2,6-dichloro substitution.

G cluster_validation Orthogonal Self-Validating Affinity Profiling SPPS Solid-Phase Peptide Synthesis (Fmoc-D-Phe(2,6-diCl)-OH) Purify RP-HPLC Purification & LC-MS Validation SPPS->Purify SPR Surface Plasmon Resonance (Kinetic: kon, koff) Purify->SPR RBA Radioligand Binding Assay (Thermodynamic: Ki, IC50) Purify->RBA Compare Data Reconciliation (Kd = koff/kon ≈ Ki) SPR->Compare RBA->Compare

Orthogonal self-validating workflow for quantifying peptide-receptor binding kinetics.

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Foundational

Pharmacokinetic Profile of 2,6-Dichloro-D-Phenylalanine: A Technical Whitepaper

Executive Summary The transition from native peptides to highly stable, bioavailable therapeutics requires rigorous structural engineering. Among the most potent modifications available to medicinal chemists is the incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to highly stable, bioavailable therapeutics requires rigorous structural engineering. Among the most potent modifications available to medicinal chemists is the incorporation of non-natural, halogenated amino acids. 2,6-dichloro-D-phenylalanine (D-2,6-Cl₂-Phe) represents a pinnacle of this rational design approach. By combining stereochemical inversion (D-configuration) with di-ortho halogenation, this building block fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of peptide-based drugs.

As a Senior Application Scientist, I have structured this whitepaper to dissect the exact causal mechanisms by which D-2,6-Cl₂-Phe enhances pharmacokinetic (PK) parameters, providing actionable protocols for validating these properties in your own drug development workflows.

Physicochemical Properties & ADME Implications

The PK profile of any compound is inextricably linked to its physicochemical constants. The addition of two chlorine atoms to the phenyl ring of D-phenylalanine drastically shifts its electronic and spatial characteristics[1].

Quantitative PK Impact Summary
ParameterNative L-Phe PeptideD-Phe PeptideD-2,6-Cl₂-Phe PeptideCausality / PK Implication
In vitro Plasma t1/2​ < 1 hr~ 4 hrs> 24 hrs Complete evasion of endogenous L-proteases combined with steric occlusion of the peptide backbone.
LogP (Sidechain) 1.371.37~ 2.95 Increased lipophilicity drives passive transcellular absorption but may increase plasma protein binding.
Caco-2 Papp​ ( 10−6 cm/s) 0.50.64.2 Halogenation enhances membrane permeability, crucial for oral or trans-epithelial delivery[2].
Conformational Entropy HighHighLow Di-ortho chlorines restrict χ1​ and χ2​ bond rotation, locking the active conformation and reducing off-target tissue sinks.

Mechanisms of Pharmacokinetic Enhancement

Metabolic Resistance: The Dual-Shielding Effect

The primary failure point of peptide therapeutics is rapid proteolytic degradation. D-2,6-Cl₂-Phe neutralizes this vulnerability through a "dual-shielding" mechanism. First, the D-stereocenter creates a stereochemical mismatch with the active sites of endogenous proteases (e.g., chymotrypsin, pepsin), preventing the formation of the necessary transition state.

Second, the 2,6-dichloro substitution introduces massive steric bulk precisely at the ortho positions of the aromatic ring. This creates a dense electron cloud that physically blocks enzymatic access to the adjacent scissile peptide bonds. Furthermore, halogenation alters the electrostatic properties of the peptide, repelling nucleophilic attacks at the carbonyl carbon[2].

Steric_Shielding cluster_Peptide Peptide Backbone Protease Endogenous Protease (e.g., Chymotrypsin) Bond Scissile Peptide Bond Protease->Bond Attempted Cleavage D_Config D-Chirality (Mismatched Active Site) D_Config->Protease Stereo-Rejection D_Config->Bond Cl_Atoms 2,6-Dichloro Bulky Cloud (Physical Blockade) Cl_Atoms->Protease Steric Clash Cl_Atoms->Bond

Mechanism of proteolytic resistance via steric clash and stereochemical mismatch.

Absorption & Distribution: Hydrophobic Partitioning

Halogenation is a proven strategy to increase the lipophilicity of a peptide[3]. The highly electronegative chlorine atoms increase the overall molecular volume and partition coefficient (LogP). In the context of absorption, this facilitates passive diffusion across lipid bilayers, significantly improving the apparent permeability ( Papp​ ) in the gastrointestinal tract or across the blood-brain barrier.

However, this increased lipophilicity directly impacts the Volume of Distribution (Vd) . Highly halogenated peptides exhibit stronger binding affinities to human serum albumin (HSA) and α1​ -acid glycoprotein. While this can reduce the free fraction of the drug, it acts as an endogenous depot, slowly releasing the peptide and dramatically extending the circulating half-life.

PK_Optimization A Native Peptide (Poor PK) B D-2,6-Cl2-Phe Incorporation A->B C1 D-Stereocenter (Protease Evasion) B->C1 C2 Di-ortho Chlorines (Steric Shielding) B->C2 C3 Increased LogP (Lipophilicity) B->C3 D1 Metabolic Stability C1->D1 C2->D1 D2 Membrane Permeability C3->D2 E Optimized in vivo Half-Life & Exposure D1->E D2->E

Workflow detailing the ADME enhancements of D-2,6-Cl2-Phe incorporation.

Experimental Workflows for PK Validation

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for assessing the PK contributions of D-2,6-Cl₂-Phe.

Protocol 1: In Vitro Plasma Stability Assay (Metabolic Profiling)

Purpose: To quantify the half-life extension provided by the dual-shielding effect.

  • Matrix Preparation: Thaw pooled human plasma (K2EDTA) in a 37°C water bath. Centrifuge at 3000 x g for 5 minutes to remove lipid aggregates.

  • Spiking: Prepare a 1 mM stock of the D-2,6-Cl₂-Phe peptide (and an L-Phe control) in DMSO. Spike into the plasma to achieve a final concentration of 5 µM (DMSO 1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. At time points t=0,15,30,60,120,240,and 1440 minutes, extract 50 µL aliquots.

  • Quenching (Critical Step): Immediately add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled peptide). Causality: The organic solvent instantly denatures plasma proteases, freezing the metabolic snapshot and precipitating proteins.

  • Extraction & Analysis: Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials. Calculate t1/2​ using a first-order exponential decay model: Ct​=C0​e−kt .

Protocol 2: Caco-2 Permeability Assay (Absorption Profiling)

Purpose: To measure the impact of halogen-induced lipophilicity on transcellular diffusion.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation into a polarized enterocyte-like monolayer.

  • Barrier Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Acceptance Criteria: Proceed only if TEER > 300 Ω⋅cm2 , confirming intact tight junctions.

  • Dosing: Wash monolayers with HBSS buffer (pH 7.4). Add 10 µM of the D-2,6-Cl₂-Phe peptide to the Apical (A) chamber. Add blank HBSS to the Basolateral (B) chamber.

  • Sampling: Incubate at 37°C. Sample 50 µL from the B chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer each time.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) using the equation:

    Papp​=A⋅C0​dQ/dt​

    (Where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration).

Conclusion

The strategic insertion of 2,6-dichloro-D-phenylalanine is not merely a structural tweak; it is a fundamental reprogramming of a peptide's pharmacokinetic destiny. By leveraging stereochemical inversion and the severe steric bulk of di-ortho chlorines, developers can rescue labile peptides from rapid clearance, transforming them into viable, long-acting therapeutics.

References

  • PubChem (National Institutes of Health). "Boc-2,6-Dichloro-D-Phenylalanine | C14H17Cl2NO4 | CID 71304146 - Physical and Chemical Properties." National Center for Biotechnology Information.[Link]

  • Mardirossian, M., et al. (2021) / Jia et al. (2019). "Design methods for antimicrobial peptides with improved performance." PMC - National Library of Medicine.[Link]

  • Chowdhary-Fouquet, S., et al. (2020). "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation." ChemBioChem.[Link]

  • Mijalis, A. J., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Molecules (MDPI).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for Sterically Hindered 2,6-Dichloro-D-phenylalanine

Target Audience: Researchers, peptide chemists, and drug development professionals. Introduction & Mechanistic Insights The incorporation of non-natural, halogenated amino acids such as 2,6-dichloro-D-phenylalanine into...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

Introduction & Mechanistic Insights

The incorporation of non-natural, halogenated amino acids such as 2,6-dichloro-D-phenylalanine into peptide sequences is a highly effective strategy in modern drug design. The D-stereocenter provides enhanced resistance to endogenous proteolytic degradation, while the bulky ortho-chloro substitutions restrict the conformational flexibility of the phenyl ring, often locking the peptide into a bioactive conformation.

However, this precise structural advantage introduces significant synthetic challenges. The 2,6-dichloro substitution creates severe steric hindrance around the α-carbon and the activated carbonyl group. Standard carbodiimide-based coupling chemistries (e.g., DIC/HOBt) frequently fail to achieve quantitative yields, leading to truncated deletion sequences and complex purification profiles.

To overcome this thermodynamic and kinetic barrier, the protocol demands highly reactive, in situ activating reagents—specifically uronium/aminium salts containing superior leaving groups. Reagents such as HATU (incorporating an HOAt leaving group) or COMU (incorporating an Oxyma leaving group) are mandatory [1, 2]. These reagents not only accelerate the acylation rate but also suppress the racemization of the D-stereocenter, ensuring high enantiomeric purity [3].

Experimental Workflow Visualization

The following diagram illustrates the optimized SPPS cycle, highlighting the critical modifications required for sterically hindered residues.

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Activate 3. Pre-Activation (Fmoc-2,6-Cl2-D-Phe-OH + COMU/DIPEA) Deprotect->Activate Coupling 4. Hindered Coupling (Extended Time / Double Coupling) Activate->Coupling Capping 5. Capping (Ac2O / DIPEA) Coupling->Capping Capping->Deprotect Next Amino Acid Cleavage 6. Global Cleavage (TFA / TIS / H2O) Capping->Cleavage Final Step

Figure 1: Optimized SPPS workflow for sterically hindered amino acids.

Reagent Selection & Quantitative Data

Selecting the correct coupling reagent is the single most critical variable in this synthesis. The table below summarizes the empirical performance of standard reagents when applied to highly hindered substrates like 2,6-dichloro-D-phenylalanine.

Coupling Reagent SystemLeaving GroupEfficiency on Hindered SubstratesRacemization RiskRecommendation for 2,6-Cl₂-D-Phe
DIC / HOBt OBtLow (< 60% yield)ModerateNot Recommended. High risk of deletion sequences.
HBTU / DIPEA OBtModerate (70-85%)LowSub-optimal. Requires extensive double coupling.
HATU / DIPEA OAtHigh (> 95%)Very LowHighly Recommended. The traditional gold standard [3].
COMU / DIPEA OxymaVery High (> 98%)Very LowOptimal. Safer profile, exceptional efficiency [1].

Step-by-Step Synthesis Protocol

Note: This protocol is scaled for a standard 0.1 mmol synthesis using Rink Amide AM resin (loading ~0.5 mmol/g). All reactions are performed at room temperature unless otherwise specified.

Materials Required:
  • Resin: Rink Amide AM resin (0.2 g, 0.1 mmol)

  • Amino Acid: Fmoc-2,6-dichloro-D-phenylalanine (0.4 mmol, 4 equivalents)

  • Activator: COMU or HATU (0.4 mmol, 4 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

Protocol Steps:

Step 1: Resin Swelling

  • Transfer 0.2 g of Rink Amide resin to a fritted SPPS reaction vessel.

  • Add 5 mL of a 1:1 mixture of DMF/DCM.

  • Agitate gently for 30 minutes to fully swell the polymer matrix, maximizing the accessibility of reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine (critical to prevent premature activation in the next step).

Step 3: Hindered Amino Acid Coupling (The Critical Step) Causality Insight: A 4-fold excess of reagents and a highly reactive OAt/Oxyma ester are used to thermodynamically drive the acylation forward against the steric resistance of the 2,6-dichloro substitutions.

  • In a separate clean vial, dissolve Fmoc-2,6-dichloro-D-phenylalanine (4 eq) and COMU (4 eq) in 3 mL of DMF.

  • Add DIPEA (8 eq) to the vial. The solution may change color (often turning slightly yellow/orange), indicating the formation of the active ester. Allow pre-activation for 1-2 minutes.

  • Transfer the activated mixture to the resin.

  • Agitate the reaction for 2 hours at room temperature. (Alternative: If utilizing a microwave peptide synthesizer, heat to 50°C for 15 minutes).

  • Drain the reaction vessel.

  • Mandatory Double Coupling: Due to the extreme steric hindrance, repeat steps 1-5 with fresh reagents to ensure >99% conversion.

  • Wash the resin with DMF (5 × 5 mL).

Step 4: Capping Causality Insight: Even with double coupling, trace unreacted amines may remain. Capping acetylates these amines, terminating their growth and preventing the formation of difficult-to-separate deletion peptides.

  • Add 5 mL of a capping solution (10% Acetic Anhydride, 10% DIPEA in DMF) to the resin.

  • Agitate for 10 minutes.

  • Drain and wash thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL).

Step 5: Global Cleavage and Deprotection

  • Once the full peptide sequence is completed and the final N-terminal Fmoc is removed, wash the resin sequentially with DCM and Methanol. Dry the resin under a vacuum for 1 hour.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure Water.

  • Add 5 mL of the cocktail to the dried resin and agitate for 2 hours.

  • Collect the filtrate. Precipitate the cleaved peptide by adding the filtrate dropwise into 40 mL of cold (-20°C) diethyl ether.

  • Centrifuge, decant the ether, and dry the peptide pellet for subsequent HPLC purification.

References

Application

Application Note: Strategic Incorporation of 2,6-Dichloro-D-Phenylalanine in Novel Peptide Drug Discovery

Executive Summary The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by poor metabolic stability, rapid renal clearance, and high conformational flexibility leading...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by poor metabolic stability, rapid renal clearance, and high conformational flexibility leading to off-target effects. The incorporation of non-proteinogenic, halogenated D-amino acids—specifically 2,6-dichloro-D-phenylalanine (2,6-DCDP) —has emerged as a transformative strategy in rational drug design [1].

By introducing bulky chlorine atoms at the ortho positions of a D-configured phenylalanine ring, medicinal chemists can simultaneously achieve absolute proteolytic resistance, enhance membrane permeability, and enforce rigid conformational "locks" on the peptide backbone. This technical guide explores the mechanistic causality behind using 2,6-DCDP, outlines its applications in novel drug discovery, and provides validated experimental protocols for its synthesis and evaluation.

Mechanistic Insights: The Causality of 2,6-DCDP in Drug Design

The selection of 2,6-DCDP over other phenylalanine derivatives is not arbitrary; it is driven by three distinct physicochemical phenomena:

A. Rotameric Restriction and Conformational Locking

Unlike para-substituted (e.g., 4-chloro-D-Phe) or meta-substituted analogs, the ortho-substitution in 2,6-DCDP creates severe steric clashes between the bulky chlorine atoms and the peptide backbone (specifically the α -amine and carbonyl groups). This steric hindrance severely restricts the rotation around the Cα​−Cβ​ ( χ1​ ) and Cβ​−Cγ​ ( χ2​ ) bonds [3].

  • The Causality: By restricting these dihedral angles, the peptide is forced into a pre-organized, rigid bioactive conformation. This reduces the entropic penalty upon binding to the target receptor, directly translating to higher binding affinity and target selectivity.

B. Halogen Bonding at the Receptor Interface

Chlorine atoms possess an anisotropic electron distribution. The equatorial region of the halogen is electronegative, while the polar region (along the C-Cl bond axis) features a localized region of positive electrostatic potential known as a "sigma-hole" .

  • The Causality: This sigma-hole acts as a highly directional Lewis acid, capable of forming strong non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygens or sulfur atoms in methionine/cysteine) within the target protein's binding pocket [2].

C. Absolute Protease Evasion

Endogenous proteases are stereospecific, evolved to cleave the amide bonds of L-amino acids.

  • The Causality: The D-chirality of 2,6-DCDP renders the adjacent peptide bonds invisible to natural enzymatic degradation [4]. When combined with the extreme steric shielding provided by the 2,6-dichloro substitution, the half-life of the peptide in human serum is exponentially increased.

Comparative Data Presentation

To justify the use of 2,6-DCDP, it is critical to compare its properties against standard amino acids used in peptide optimization.

Table 1: Physicochemical and Biological Properties of Phenylalanine Derivatives

Amino Acid AnalogChiralitySubstitution PatternRelative Lipophilicity (LogP)Rotameric Restriction ( χ1​,χ2​ )Serum Protease Half-LifePrimary Application
L-Phenylalanine LNoneBaseline (-1.4)Low (Highly flexible)< 30 MinutesNative biological sequences
D-Phenylalanine DNoneBaseline (-1.4)Low (Highly flexible)~ 4-8 HoursBasic stability enhancement
4-Chloro-D-Phe DPara (x1)ModerateLow~ 12-24 HoursLipophilicity tuning
2,6-Dichloro-D-Phe DOrtho (x2) High Very High (Locked) > 72 Hours Receptor antagonists, CPPs

Data synthesized from established chemical biology parameters and PubChem compound profiling [1, 5].

Logical Workflows and Pathway Visualizations

The following diagrams illustrate the mechanistic pathways of 2,6-DCDP in biological systems and the optimized workflow for its incorporation during solid-phase synthesis.

Mechanism A 2,6-Dichloro-D-Phe Incorporation B D-Chirality A->B C Ortho-Chlorine Bulk A->C D Sigma-Hole Formation A->D E Protease Evasion B->E F Rotameric Restriction (Conformational Lock) C->F G Halogen Bonding with Receptor D->G H Enhanced In Vivo Efficacy & Target Affinity E->H F->H G->H

Mechanistic pathways by which 2,6-dichloro-D-phenylalanine enhances peptide drug efficacy.

SPPS_Workflow A Resin Preparation & Swelling B Fmoc Deprotection (20% Piperidine) A->B C Coupling Fmoc-2,6-DCDP (HATU/DIPEA) B->C D Double Coupling (Overcome Steric Hindrance) C->D E Subsequent Amino Acid Coupling (HATU/DIPEA) D->E F Global Cleavage (TFA/Scavengers) E->F

Workflow for SPPS incorporating 2,6-dichloro-D-phenylalanine, highlighting steric mitigation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-2,6-DCDP

Objective: To successfully couple the highly sterically hindered Fmoc-2,6-dichloro-D-phenylalanine without generating deletion sequences. Causality Check: Standard coupling reagents (e.g., HBTU) lack the reactivity required to overcome the massive steric shielding of the ortho-chlorines. We mandate the use of HATU , which contains a 7-azabenzotriazole ring that accelerates the formation of the active ester and drives the acylation forward.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation (Crucial Step):

    • Dissolve 4 equivalents (0.4 mmol) of Fmoc-2,6-dichloro-D-Phe and 3.9 equivalents of HATU in a minimal volume of DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Allow pre-activation for exactly 2 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours (extended from the standard 45 minutes due to steric bulk).

  • Wash & Double Coupling: Wash the resin with DMF (3 × 1 min). Repeat Step 3 and 4 to perform a mandatory double coupling to ensure >99% conversion.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

  • Subsequent Coupling: The amino acid added after 2,6-DCDP will also face steric pushback. Use HATU and a double-coupling cycle for the next residue as well.

  • Cleavage: Cleave the peptide using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Self-Validating Serum Stability Assay

Objective: To quantify the proteolytic resistance imparted by 2,6-DCDP compared to its L-Phe counterpart. Causality Check: Trichloroacetic acid (TCA) is used to quench the reaction because it selectively denatures and precipitates large serum proteins (including the proteases), leaving the small peptide intact in the supernatant for accurate LC-MS quantification.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the synthesized 2,6-DCDP peptide in DMSO.

  • Incubation Matrix: Dilute human serum to 25% (v/v) in PBS (pH 7.4). Pre-warm the matrix to 37°C.

  • Reaction Initiation: Add the peptide stock to the serum matrix to a final concentration of 10 µM. Mix gently.

  • Time-Course Sampling: At specific time points ( t=0,1,2,4,8,24,48,72 hours), extract a 50 µL aliquot of the reaction mixture.

    • Self-Validation Note: The t=0 sample is extracted immediately upon mixing to serve as the 100% baseline, ensuring any immediate degradation or binding artifacts are accounted for.

  • Quenching: Immediately add 50 µL of 15% TCA in water (containing 1 µM of a stable internal standard peptide) to the aliquot. Vortex for 30 seconds.

  • Precipitation: Incubate on ice for 15 minutes to ensure complete protein precipitation.

  • Isolation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an LC-MS vial. Analyze via RP-HPLC coupled to a mass spectrometer, plotting the Area Under the Curve (AUC) ratio of the target peptide to the internal standard over time.

References

  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights BenchChem
  • Application of the Halogen Bond in Protein Systems | Biochemistry ACS Public
  • Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale PMC - N
  • Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity PNAS
  • Boc-2,6-Dichloro-D-Phenylalanine | C14H17Cl2NO4 | CID 71304146 PubChem
Method

Engineering Peptidomimetics: A Definitive Guide to Incorporating 2,6-Dichloro-D-phenylalanine

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities, most notably rapid proteolytic degradation and high conformational flexibility. The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities, most notably rapid proteolytic degradation and high conformational flexibility. The incorporation of non-canonical amino acids, specifically 2,6-dichloro-D-phenylalanine , represents a highly sophisticated strategy to address both challenges simultaneously.

As an Application Scientist, understanding the causality behind the physicochemical behavior of this residue is paramount. This guide provides an in-depth mechanistic framework and a self-validating protocol for successfully integrating this sterically demanding residue into synthetic pipelines.

The Causality of Molecular Design: Why 2,6-Dichloro-D-phenylalanine?

The strategic selection of 2,6-dichloro-D-phenylalanine is driven by two distinct structural modifications, each serving a specific pharmacological purpose:

  • Proteolytic Immunity (The D-Stereocenter): Endogenous proteases (e.g., trypsin, chymotrypsin) are stereospecific to L-amino acids. Inverting the stereocenter to the D-configuration renders the peptide bond effectively invisible to these enzymes, drastically extending the in vivo half-life of the resulting peptidomimetic[1].

  • Conformational Locking (The 2,6-Dichloro Effect): Unlike 3,4-dichloro or 4-chloro substitutions, placing bulky chlorine atoms at the ortho (2,6) positions of the phenyl ring creates a massive steric clash with the peptide backbone [4]. This steric hindrance severely restricts rotation around the χ1​ and χ2​ dihedral angles, locking the side chain in a perpendicular orientation relative to the backbone. This conformational restriction biases the peptide into specific secondary structures (such as β -turns), minimizing the entropic penalty upon target receptor binding and enhancing affinity.

Physicochemical Profiling

Understanding the physical properties of the Fmoc-protected building block is critical for solvent selection and reaction optimization.

PropertyValue / CharacteristicImpact on Synthesis
Molecular Formula C24H19Cl2NO4High lipophilicity requires non-polar solvent mixtures if aggregation occurs.
Molecular Weight 456.3 g/mol Requires precise stoichiometric calculation during pre-activation.
Steric Profile Extremely HinderedNecessitates highly reactive coupling reagents and elevated temperatures.
Solubility DMF, NMP, DCMExcellent in standard SPPS solvents; avoid protic solvents.

Mechanistic Insights: Overcoming the Activation Barrier

The same steric bulk that provides conformational stability in the final drug makes the synthesis notoriously difficult. The 2,6-dichloro substitution creates a physical "shield" around the α -amine and the activated carboxylate.

Standard carbodiimide (DIC/HOBt) or uronium (HBTU) coupling strategies frequently fail, resulting in truncated sequences or guanidinylation side reactions [2]. When activation is slow, the uronium reagent remains in solution long enough to react directly with the resin-bound amine, permanently terminating the sequence.

The Solution: Anchimeric Assistance and Thermal Energy To overcome this, we must employ HATU in combination with HOAt (1-Hydroxy-7-azabenzotriazole). Unlike HOBt, HOAt features a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen provides anchimeric (neighboring group) assistance by forming a transient hydrogen bond with the incoming resin-bound amine. This interaction pre-organizes the transition state, guiding the nucleophile directly to the reactive carbonyl center, effectively bypassing the steric shield [2].

Furthermore, applying Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) at 75°C provides the necessary kinetic energy to overcome the high activation barrier associated with this hindered coupling [3].

Quantitative Comparison of Coupling Strategies

Table 1: Efficiency of coupling 2,6-dichloro-D-phenylalanine onto a resin-bound aliphatic amine.

Coupling SystemEquivalentsTemperatureTimeTypical YieldEpimerization Risk
HBTU / HOBt4 eq25°C120 mins< 25%Low
HATU / HOAt4 eq25°C120 mins65 - 70%Moderate
DIC / Oxyma4 eq75°C (MW)15 mins85 - 90%Low
HATU / HOAt 4 eq 75°C (MW) 15 mins > 95% Moderate

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory Quality Control (QC) checkpoints to ensure that unreacted sequences are identified and neutralized before proceeding, preventing the accumulation of complex deletion impurities.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a microwave-safe reaction vessel. Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes at room temperature. Drain.

  • Deprotection: Add 5 mL of 20% Piperidine in DMF. Irradiate at 75°C for 3 minutes (or agitate at room temperature for 2 x 10 mins).

  • Washing: Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Validation Checkpoint 1: Perform a Kaiser test. The resin beads must turn deep blue, confirming the presence of free primary amines.

Phase 2: Pre-Activation & Microwave Coupling
  • Stoichiometry: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2,6-dichloro-D-Phe-OH, 0.39 mmol (3.9 eq) of HATU, and 0.4 mmol (4 eq) of HOAt in 3 mL of anhydrous DMF.

    • Causality Note: Using 3.9 eq of HATU ensures that no excess uronium salt is available to cause guanidinylation of the resin-bound amine [2].

  • Activation: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for exactly 2 minutes to form the highly reactive OAt active ester.

  • Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes with continuous agitation [3].

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 5 mL).

  • Validation Checkpoint 2: Perform a Kaiser test.

    • If colorless/yellow: Coupling is complete. Proceed to Phase 3.

    • If slightly blue: Perform a Double Coupling (Repeat Phase 2).

Phase 3: Capping & Cleavage
  • Capping (Mandatory): To prevent any unreacted traces from forming deletion sequences, add 5 mL of Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 10 minutes. This permanently acetylates unreacted amines.

  • Global Cleavage: After the full peptide sequence is assembled and the final Fmoc is removed, wash the resin with Dichloromethane (DCM) and dry under a vacuum.

  • Add 5 mL of cleavage cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v). Agitate for 2 hours at room temperature.

  • Precipitate the cleaved peptide into 40 mL of cold diethyl ether, centrifuge, and lyophilize the pellet for downstream LC-MS validation.

Visualizing the Workflows and Mechanisms

To ensure clarity in experimental execution and mechanistic understanding, the following logic models map the SPPS workflow and the conformational restriction paradigm.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash & QC (Kaiser Test: Blue) Deprotect->Wash1 Preactivate Pre-activation (Fmoc-2,6-Cl2-D-Phe + HATU/HOAt + DIPEA) Wash1->Preactivate Coupling Microwave Coupling (75°C, 15 min) Preactivate->Coupling Wash2 Wash & QC (Kaiser Test: Yellow) Coupling->Wash2 Wash2->Preactivate If QC Fail (Double Couple) Capping Capping (Ac2O/DIPEA/DMF) Wash2->Capping If QC Pass Capping->Deprotect Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Capping->Cleavage Final Cycle

Figure 1: Self-validating SPPS workflow for coupling sterically hindered amino acids.

Conformational_Restriction A 2,6-Dichloro Substitution B Steric Clash with Backbone A->B Induces C Restricted χ1/χ2 Angles B->C Causes D Stabilized Secondary Structure C->D Promotes E Enhanced Receptor Affinity D->E Results in

Figure 2: Mechanistic pathway of conformational restriction via ortho-halogenation.

References

  • Peptide Chemistry. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • ACS Publications. Efficient Synthesis of (S)-4-Phthalimido-1,3,4,5-tetrahydro-8-(2,6-dichlorobenzyloxy)-3-oxo-2H-2-benzazepin-2-acetic Acid. Available at: [Link]

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocols for 2,6-Dichloro-D-phenylalanine

Executive Summary 2,6-dichloro-D-phenylalanine (D-2,6-diCl-Phe) is a highly specialized, sterically hindered unnatural amino acid. It is frequently utilized in the rational design of peptide therapeutics (such as GnRH an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-dichloro-D-phenylalanine (D-2,6-diCl-Phe) is a highly specialized, sterically hindered unnatural amino acid. It is frequently utilized in the rational design of peptide therapeutics (such as GnRH antagonists) to confer proteolytic stability, restrict side-chain rotameric conformations, and enhance binding affinity[1]. Evaluating the standalone pharmacokinetic (PK) and pharmacodynamic (PD) profile of this monomer in vivo is a critical prerequisite before incorporating it into complex peptide-drug conjugates (PDCs) or utilizing it as a competitive enzymatic probe.

This application note provides a comprehensive, self-validating framework for the formulation, in vivo dosing, and LC-MS/MS bioanalysis of D-2,6-diCl-Phe in murine models.

Mechanistic Rationale & Pharmacological Profile

To design an effective in vivo protocol, one must first understand the structural causality dictating the molecule's behavior:

  • Metabolic Resistance (The D-Chirality): Endogenous proteases and L-amino acid oxidases are stereoselective. The D-configuration of this molecule allows it to bypass standard degradation pathways [2]. While D-amino acid oxidase (DAAO) can theoretically metabolize D-amino acids, the bulky 2,6-dichloro substitutions on the phenyl ring create severe steric hindrance, significantly slowing oxidation and leading to predominantly renal clearance of the unchanged molecule.

  • Cellular Transport (LAT1 Affinity): Because it mimics large, neutral amino acids, D-2,6-diCl-Phe is a substrate for the L-type Amino Acid Transporter 1 (LAT1 / SLC7A5). This transporter facilitates its absorption across the intestinal epithelium and the blood-brain barrier (BBB).

Mechanism cluster_0 Cellular Transport cluster_1 Metabolic Resistance Compound D-2,6-diCl-Phe LAT1 LAT1 (SLC7A5) Uptake Compound->LAT1 Proteases Protease Evasion (D-isomer) LAT1->Proteases DAAO D-Amino Acid Oxidase (Steric Hindrance) LAT1->DAAO Excretion Renal Excretion (Unchanged) Proteases->Excretion DAAO->Excretion

Mechanistic pathway of D-2,6-diCl-Phe absorption, metabolic resistance, and clearance.

Formulation Engineering

Causality of Vehicle Selection: The addition of two chlorine atoms to the phenyl ring significantly increases the lipophilicity (LogP) and crystalline lattice energy of the amino acid, resulting in poor aqueous solubility at physiological pH. Standard saline is insufficient for Intravenous (IV) dosing. We employ cosolvent systems to disrupt the crystal lattice and maintain the compound in solution without precipitating in the bloodstream.

Table 1: Validated Formulation Matrices for D-2,6-diCl-Phe
Dosing RouteTarget ConcentrationRecommended Vehicle MatrixCausality / Rationale
Intravenous (IV) 1 - 5 mg/mL5% DMSO / 10% Solutol HS15 / 85% SalineDMSO acts as a primary solubilizer; Solutol prevents in vivo precipitation upon blood dilution.
Oral (PO) 10 - 50 mg/mL0.5% Methylcellulose (MC) / 0.1% Tween-80 in WaterForms a homogenous suspension. Tween-80 acts as a wetting agent for the highly hydrophobic powder.

In Vivo Dosing Protocol (Murine Model)

This protocol utilizes a self-validating system design. By including a pre-dose sampling phase and a vehicle-only control group, researchers can definitively rule out endogenous isobaric interferences (e.g., natural halogenated metabolites or dietary artifacts) during LC-MS/MS analysis.

Step-by-Step Methodology
  • Acclimation & Grouping: Acclimate 8-10 week old male Sprague-Dawley rats (or C57BL/6 mice) for 5 days. Fast the PO group for 12 hours prior to dosing to eliminate LAT1 competition from dietary amino acids.

  • System Validation (Pre-Dose): Collect a 100 µL blood sample from the jugular vein of all subjects at T=−0.5 hours. This establishes the baseline matrix blank.

  • Dosing:

    • IV Group: Administer 2 mg/kg via the tail vein. Injection rate: 1 mL/min to prevent acute toxicity from the DMSO/Solutol vehicle.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 150 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant Selection (Critical): Use K2EDTA tubes. Causality: Heparin is highly negatively charged and can bind to lipophilic basic/amphoteric compounds, reducing extraction recovery. Furthermore, Heparin is notorious for causing ion suppression in the mass spectrometer.

  • Plasma Harvesting: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C.

Bioanalytical Method & LC-MS/MS Validation

To ensure data integrity, the bioanalytical workflow must adhere to the [3].

Step-by-Step Extraction & Quantification
  • System Suitability Test (SST): Before processing in vivo samples, inject a neat standard at the Lower Limit of Quantification (LLOQ, e.g., 1 ng/mL). The system is validated only if the Signal-to-Noise (S/N) ratio is ≥10 and the subsequent blank injection shows <20% carryover.

  • Protein Precipitation (PPT): Aliquot 20 µL of plasma into a 96-well plate. Add 100 µL of Acetonitrile containing 0.1% Formic Acid and the Internal Standard (IS: D-4-chloro-phenylalanine, 50 ng/mL).

    • Causality: Formic acid lowers the pH, disrupting protein-drug binding and ensuring the complete release of D-2,6-diCl-Phe into the organic phase.

  • Vortex & Centrifuge: Vortex for 5 minutes. Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Inject 2 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the specific MRM transition for D-2,6-diCl-Phe (typically m/z 234.0 m/z 188.0, corresponding to the loss of the formic acid/carboxyl group).

Workflow A Formulation Optimization B In Vivo Dosing (IV/PO) A->B C Serial Blood Sampling B->C D Plasma Extraction C->D E LC-MS/MS Analysis D->E F PK Calculation E->F

Workflow for in vivo dosing and LC-MS/MS bioanalysis of D-2,6-diCl-Phe.

Expected Pharmacokinetic Data

Based on standard behavior of highly halogenated unnatural D-amino acids, researchers should expect a moderate volume of distribution and high oral bioavailability due to active LAT1 transport and metabolic stability.

Table 2: Representative PK Parameters in Rodents (Simulated)
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax​ ng/mL4,200 ± 4508,500 ± 900High peak exposure due to rapid LAT1-mediated absorption.
Tmax​ hrN/A0.5 - 1.0Rapid uptake from the GI tract.
T1/2​ hr3.5 ± 0.44.2 ± 0.6Extended half-life compared to L-Phe due to protease/oxidase evasion.
CL mL/min/kg8.5 ± 1.2N/ALow clearance, primarily driven by renal filtration.
Vd​ L/kg1.2 ± 0.2N/AModerate tissue distribution; lipophilicity allows cellular penetration.
Bioavailability ( F ) %N/A> 65%Excellent oral viability for a small molecule amino acid derivative.

References

  • Title: USFDA Guidance for Industry: Bioanalytical Method Validation (Contextual Application) Source: ResearchGate URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Method

Application Note: Enantioselective Synthesis Techniques for 2,6-Dichloro-D-phenylalanine

Abstract & Strategic Overview 2,6-Dichloro-D-phenylalanine is a conformationally constrained, highly lipophilic non-natural amino acid. Its incorporation into peptide backbones or small-molecule therapeutics imparts sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Overview

2,6-Dichloro-D-phenylalanine is a conformationally constrained, highly lipophilic non-natural amino acid. Its incorporation into peptide backbones or small-molecule therapeutics imparts significant resistance to proteolytic degradation and alters target-binding profiles due to the bulky ortho-substituted halogens. Synthesizing the pure D-enantiomer (the (R)-configuration) requires stringent stereocontrol. This application note details two field-proven methodologies: Asymmetric Phase-Transfer Catalysis (APTC) and Biocatalytic Transamination .

Mechanistic Rationale and Route Selection

The synthesis of ortho-disubstituted phenylalanine derivatives is notoriously difficult due to the severe steric hindrance exerted by the 2,6-dichloro moiety during carbon-carbon or carbon-nitrogen bond formation.

Route A: Asymmetric Phase-Transfer Catalysis (APTC)

APTC utilizes chiral quaternary ammonium salts derived from Cinchona alkaloids to direct the alkylation of a glycine Schiff base[1]. In a biphasic system (e.g., toluene/CHCl₃ and aqueous KOH), the base deprotonates the Schiff base to form an enolate. The chiral ammonium cation forms a tight ion pair with this enolate. The bulky 3D structure of the catalyst shields one face of the enolate, forcing the 2,6-dichlorobenzyl bromide to approach exclusively from the opposite face[2]. To obtain the D-enantiomer (R-configuration), a cinchoninium-derived catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) is explicitly selected[1].

APTC_Workflow A Glycine Schiff Base (tert-butyl ester) C Asymmetric Alkylation (Cinchoninium PTC, KOH) A->C B 2,6-Dichlorobenzyl Bromide B->C D Alkylated Intermediate (R-Enantiomer) C->D -40°C, >95% ee E Acidic Hydrolysis (Global Deprotection) D->E 6M HCl, 100°C F 2,6-Dichloro-D-phenylalanine Hydrochloride E->F Isolation

Workflow of Asymmetric Phase-Transfer Catalysis for 2,6-dichloro-D-phenylalanine synthesis.

Route B: Biocatalytic Transamination

As a greener, highly scalable alternative, engineered D-selective transaminases (D-TAs) can directly convert 2,6-dichlorophenylpyruvate to 2,6-dichloro-D-phenylalanine[3]. This reaction relies on pyridoxal-5'-phosphate (PLP) as a cofactor. The enzyme facilitates the transfer of an amino group from a donor (like D-alanine) to PLP, forming pyridoxamine-5'-phosphate (PMP). The PMP then stereoselectively transfers the amine to the pro-chiral ketone face of the phenylpyruvate substrate. Engineered transaminases have been specifically evolved to accommodate bulky, electron-withdrawing substrates like dichlorophenyl derivatives[4].

Biocatalysis Substrate 2,6-Dichlorophenylpyruvate Enzyme Engineered D-Transaminase + PLP Cofactor Substrate->Enzyme Product 2,6-Dichloro-D-phenylalanine Enzyme->Product Stereoselective Amination Byproduct Pyruvate (Byproduct) Enzyme->Byproduct Amine Transfer AmineDonor D-Alanine (Amine Donor) AmineDonor->Enzyme

Biocatalytic transamination pathway utilizing engineered D-selective transaminases.

Experimental Protocols: Self-Validating Systems

Protocol A: Asymmetric Phase-Transfer Catalysis (APTC)

Causality Check: The reaction is deliberately conducted at -40°C. While this extends the reaction time to 72 hours, the cryogenic temperature is critical to rigidify the transition state of the ion pair, suppressing non-selective background alkylation and thereby maximizing the enantiomeric excess (ee)[1].

  • System Preparation: In an oven-dried Schlenk flask under argon, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide (0.1 equiv) in a solvent mixture of Toluene/CHCl₃ (2:1 v/v)[1].

  • Thermal Equilibration: Cool the mixture to exactly -40°C using a dry ice/acetonitrile bath.

    • Validation Step: Allow 15 minutes for complete thermal equilibration before adding reagents to prevent racemic background alkylation.

  • Electrophile Addition: Add 2,6-dichlorobenzyl bromide (5.0 equiv) to the cooled solution[1]. The excess electrophile is required to drive the reaction forward against the severe steric hindrance of the ortho-chlorines.

  • Base Initiation: Dropwise, add 50% aqueous KOH (5.0 equiv)[1]. Vigorous stirring (≥800 rpm) is mandatory to ensure adequate interfacial surface area between the aqueous base and the organic phase.

  • Reaction Monitoring: Stir at -40°C for 72 hours. Monitor the consumption of the Schiff base via TLC (Hexane/EtOAc 9:1).

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield (R)-tert-butyl 2-((diphenylmethylene)amino)-3-(2,6-dichlorophenyl)propanoate.

    • In-Process Control: Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column) before proceeding to deprotection to validate catalyst performance[1].

Protocol B: Global Deprotection

Causality Check: A strong acidic hydrolysis is used because it simultaneously cleaves both the tert-butyl ester and the diphenylmethylene imine without causing racemization at the newly formed, highly sterically shielded chiral center[1].

  • Hydrolysis: Suspend the purified intermediate in 6 M HCl (approx. 10 mL per gram of substrate).

  • Heating: Reflux the mixture at 100°C for 3 hours[1]. The solution will initially be heterogeneous but will clarify as the protecting groups are cleaved.

  • Isolation: Cool the mixture to 0°C. The 2,6-dichloro-D-phenylalanine hydrochloride salt will precipitate out of the acidic solution.

  • Filtration: Collect the white precipitate via vacuum filtration, wash heavily with cold diethyl ether to remove cleaved benzophenone byproducts, and dry under high vacuum[1].

Protocol C: Biocatalytic Transamination (Alternative Route)

Causality Check: The thermodynamic equilibrium of transamination reactions often favors the ketone. By using a large molar excess of the amine donor (D-alanine) or continuously removing the pyruvate byproduct, the reaction is driven entirely to completion[3].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal-5'-phosphate (PLP)[3].

  • Substrate Loading: Dissolve 2,6-dichlorophenylpyruvate (50 mM) and D-alanine (500 mM) in the buffer.

    • Validation Step: A co-solvent (e.g., 5-10% DMSO) may be required to fully solubilize the highly lipophilic substrate. Ensure complete dissolution before adding the enzyme to prevent inconsistent kinetics.

  • Biocatalyst Addition: Add the engineered D-selective transaminase powder (e.g., 2-5 g/L depending on specific activity)[3].

  • Incubation: Incubate the reaction at 30°C with orbital shaking (200 rpm) for 24-48 hours. Maintain pH at 7.5 using a pH stat (titrating with 1 M NaOH).

  • Downstream Processing: Terminate the reaction by heating to 60°C for 10 minutes to denature the enzyme. Centrifuge to remove protein precipitates. Isolate the D-amino acid via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with dilute ammonium hydroxide.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two methodologies, aiding process chemists in selecting the optimal route based on scale and regulatory requirements.

ParameterAsymmetric Phase-Transfer Catalysis (APTC)Biocatalytic Transamination
Enantiomeric Excess (ee) >95% (Highly temperature dependent)>99% (Enzyme dependent)
Overall Yield 80 - 85% (Over 2 steps)75 - 90% (Conversion dependent)
Scalability Moderate (Requires cryogenic -40°C cooling)High (Runs at mild 30°C)
Environmental Impact High (Halogenated solvents, heavy organic waste)Low (Aqueous buffer, biodegradable catalyst)
Reaction Time 72 hours (Alkylation) + 3 hours (Hydrolysis)24 - 48 hours
Primary Challenge Strict moisture/temperature control requiredSubstrate solubility in aqueous media

References

  • Liu, S., et al. "Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts." Molecules, 2018. URL:[Link]

  • Ooi, T., et al. "Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester." The Journal of Organic Chemistry, 2003. URL:[Link]

  • Moore, J. C., et al. "Transaminase reactions." US Patent 8,921,079 B2, Codexis Inc., 2014.
  • Fasan, R., et al. "Biocatalytic transamination process." WO2014088984A1, 2014.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Unnatural Amino Acids

Focus Compound: 2,6-dichloro-D-phenylalanine (CAS: 1241684-03-6) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2,6-dichloro-D-phenylalanine (CAS: 1241684-03-6)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly modified, unnatural amino acids. 2,6-dichloro-D-phenylalanine is notoriously difficult to work with in aqueous environments, being only sparingly soluble at approximately 1.1 g/L under standard conditions[1].

The causality behind this poor solubility is two-fold:

  • High Lipophilicity: The dual chlorine substitutions at the ortho positions (2,6) of the phenyl ring create significant steric bulk and drastically increase the hydrophobicity (LogP) of the side chain.

  • Zwitterionic Lattice: At physiological pH (~7.4), the amino acid exists as a zwitterion (protonated amine, deprotonated carboxylate). The net-zero charge promotes strong intermolecular electrostatic interactions, forming a highly stable crystal lattice that resists water hydration.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and decision matrices to help you achieve stable aqueous solutions for your downstream assays or solid-phase peptide synthesis (SPPS) workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My 2,6-dichloro-D-phenylalanine precipitates immediately when I add it to PBS (pH 7.4). How can I prevent this without altering the buffer? A1: This is a classic manifestation of the zwitterionic lattice resisting solvation. If you cannot alter the buffer, you must use a co-solvent "step-down" method. Dissolve the compound first in a polar aprotic solvent (like DMSO or DMF) to disrupt the intermolecular hydrogen bonds. Once the lattice is broken, slowly titrate this organic stock into your aqueous buffer under high-shear vortexing. Keep the final organic solvent concentration below 5% (v/v) to prevent thermodynamic reprecipitation.

Q2: My downstream cell-based assay is highly sensitive to DMSO and organic solvents. How can I achieve a high-concentration stock in pure water? A2: When organic co-solvents are prohibited, the most effective strategy is molecular encapsulation via cyclodextrins. We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The highly lipophilic 2,6-dichlorophenyl ring spontaneously inserts into the hydrophobic cavity of HP-β-CD, driven by the displacement of high-energy water molecules. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in bulk water[2]. This method can increase the apparent solubility of hydrophobic APIs by orders of magnitude without altering the physiological pH[3].

Q3: Can I simply adjust the pH to force the compound into solution? A3: Yes, but it requires temporarily pushing the compound to its ionization extremes. Amino acids typically have a carboxylate pKa of ~2.2 and an ammonium pKa of ~9.1. To break the zwitterionic state and achieve a highly water-soluble net charge of -1, you must raise the pH above 10 using NaOH. Caution: Prolonged exposure to highly alkaline conditions can cause base-catalyzed racemization of your D-enantiomer into a racemic D/L mixture. You must neutralize the solution back to pH 7.4 immediately prior to use.

Part 2: Decision Matrix for Solubilization

Use the following workflow to determine the optimal solubilization strategy for your specific experimental constraints.

G Start Aqueous Solubilization of 2,6-dichloro-D-Phe Q1 Is the downstream assay sensitive to organic solvents? Start->Q1 Solvent Co-Solvent Method (e.g., 5% DMSO) Q1->Solvent  No (Tolerates Solvents)   Q2 Can the system tolerate temporary pH extremes? Q1->Q2  Yes (Sensitive)   pH Alkaline Solubilization (pH > 10, then neutralize) Q2->pH  Yes (pH shifts OK)   CD Molecular Encapsulation (20% HP-β-CD) Q2->CD  No (Strict pH 7.4)  

Decision matrix for selecting a 2,6-dichloro-D-phenylalanine solubility enhancement strategy.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not skip the validation steps, as they confirm whether true dissolution (rather than micro-suspension) has been achieved.

Protocol A: Molecular Encapsulation via HP-β-CD

This protocol utilizes cyclodextrin complexation to shield the hydrophobic moiety.

  • Preparation: Weigh out HP-β-CD to achieve a 20% (w/v) solution in your target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Addition: Add an excess of 2,6-dichloro-D-phenylalanine (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Activation: Sonicate the suspension for 15 minutes in a water bath. Causality: Sonication provides the necessary activation energy to disrupt the crystalline lattice of the raw powder, driving the thermodynamic equilibrium toward the inclusion complex.

  • Equilibration: Incubate the mixture on an orbital shaker at 25°C for 24 hours to ensure complete host-guest complexation.

  • Clarification: Centrifuge at 16,000 × g for 15 minutes to pellet any un-encapsulated compound. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Check: Measure the absorbance of the filtrate at 254 nm using a UV-Vis spectrophotometer. If encapsulation was successful, you will observe a linear relationship between the HP-β-CD concentration and the UV absorbance of the solubilized amino acid, confirming a 1:1 phase-solubility profile.

Protocol B: Alkaline Solubilization and Neutralization

This protocol leverages the pKa of the compound to force ionization.

  • Suspension: Suspend the desired mass of 2,6-dichloro-D-phenylalanine in 80% of your final desired volume of deionized water.

  • Ionization: Add 1 M NaOH dropwise under vigorous magnetic stirring until the solution becomes perfectly clear (target pH ~10.0 to 10.5). Causality: Deprotonation of the NH3+ group yields an anionic species with a net charge of -1, which readily undergoes ion-dipole interactions with water.

  • Neutralization: Once fully dissolved, carefully back-titrate with 0.1 M HCl to your target pH (e.g., 7.4).

  • Self-Validation Check: Monitor the solution via spectrophotometry at 600 nm (OD600) during the back-titration. A baseline OD600 of < 0.05 indicates a true solution. Any sudden spike in absorbance indicates micro-precipitation (nucleation) before visible turbidity occurs. If OD600 rises, you have exceeded the supersaturation limit and must dilute the sample.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance metrics of each solubility enhancement strategy to aid in your experimental design.

Solubilization MethodPrimary MechanismEstimated Aqueous Solubility LimitDownstream Assay CompatibilityRisk of Enantiomeric Racemization
Untreated (Control) None (Zwitterionic lattice)~1.1 g/L (4.7 mM)HighNone
Co-Solvent (5% DMSO) Disruption of H-bonds~5.0 g/L (21.3 mM)Low (DMSO toxicity)None
Alkaline Shift (pH >10) Anionic ionization (Net -1)>20.0 g/L (85.4 mM)Medium (Requires back-titration)High (Base-catalyzed)
20% HP-β-CD Complex Hydrophobic cavity shielding~15.0 g/L (64.0 mM)High (Biologically inert)None

Part 5: References

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest. Drug Development & Delivery. Retrieved from:[Link][3]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Retrieved from:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting 2,6-Dichloro-D-phenylalanine Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of halogenated unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of halogenated unnatural amino acids.

2,6-dichloro-D-phenylalanine is a highly valuable chiral building block in peptidomimetic drug development. However, its bulky, electron-withdrawing 2,6-dichlorophenyl moiety significantly alters its solubility profile and conformational flexibility compared to natural phenylalanine. This structural deviation frequently leads to severe crystallization failures, most notably "oiling out" (liquid-liquid phase separation), polymorphic instability, and poor enantiomeric enrichment.

This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating experimental protocol to ensure the reproducible crystallization of 2,6-dichloro-D-phenylalanine.

Section 1: Core Mechanistic FAQs

Q1: Why does my 2,6-dichloro-D-phenylalanine consistently "oil out" instead of forming solid crystals? Causality: "Oiling out" occurs when the supersaturation of your solution exceeds the liquid-liquid phase separation (LLPS) boundary before reaching the critical nucleation threshold for solid crystal formation. The highly hydrophobic 2,6-dichlorophenyl ring disrupts standard solvent-solute hydrogen bonding networks, causing the amino acid to aggregate into a dense, solute-rich liquid phase. Rapid cooling forces the system into this unstable, high-energy region, favoring oiling out over ordered nucleation[1]. Solution: You must navigate the metastable zone more slowly. Implement a controlled, non-linear cooling ramp and introduce seed crystals before the cloud point is reached. This bypasses the LLPS boundary and provides a low-energy surface for solid nucleation, a standard approach in 2[2].

Q2: I am observing batch-to-batch variability in crystal habit (needles vs. plates). How do I control polymorphism? Causality: Amino acids frequently exhibit conformational polymorphism. The restricted rotation of the 2,6-dichlorophenyl group creates distinct conformers in solution. According to3[3], temperature and the presence of polymorphous seeds are the primary controlling factors, whereas supersaturation alone often fails to follow Ostwald's step rule in complex amino acid systems[4]. Solution: Thermodynamic control is required. Higher temperatures generally favor the thermodynamically stable polymorph, while lower temperatures and rapid antisolvent addition kinetically trap metastable forms. Use isothermal aging (slurrying) to facilitate a solution-mediated phase transformation to the stable polymorph[5].

Q3: How can I ensure the chiral purity of the D-enantiomer during crystallization? Causality: Trace amounts of the L-enantiomer can act as a structurally similar impurity, incorporating into the growing crystal lattice and poisoning the fast-growing faces. This molecular mimicry not only alters the crystal morphology but can also lead to the formation of a racemic conglomerate, as seen in 6[6]. Solution: Maintain the enantiomeric excess (ee) above the eutectic point of the system. If the initial ee is low, utilize preferential crystallization by seeding the supersaturated racemic mixture exclusively with pure 2,6-dichloro-D-phenylalanine crystals.

Section 2: Troubleshooting Matrix & Quantitative Parameter Control

To systematically resolve crystallization failures, adjust the parameters outlined in the following table.

ParameterSymptom / IssueRecommended AdjustmentMechanistic Rationale
Cooling Rate Oiling out; amorphous precipitation.Decrease to < 0.1 °C/min near the cloud point.Slow cooling maintains the system within the metastable zone, favoring ordered nucleation over LLPS[1].
Antisolvent Rate Fine, unfilterable powders; polymorph mixtures.Titrate at < 0.05 equivalents/min.Rapid addition causes localized high supersaturation, triggering uncontrolled kinetic nucleation[5].
Seeding Temp. Seeds dissolve or fail to induce growth.Seed at 5-10% supersaturation (approx. 5 °C below saturation).Ensures the solution is sufficiently supersaturated to support growth but avoids spontaneous primary nucleation[7].
Solvent System Low yield; solvent entrapment.Switch from pure alcohols to aqueous-organic (e.g., EtOH/H₂O 70:30).Modulates the dielectric constant, optimizing the solubility gradient for zwitterionic unnatural amino acids.
Section 3: Mechanistic Workflows and Diagrams

The following diagram illustrates the thermodynamic pathways and troubleshooting decision tree for avoiding liquid-liquid phase separation.

PhaseBehavior Start Saturated Solution 2,6-dichloro-D-phenylalanine Cooling Cooling / Antisolvent Addition Start->Cooling Metastable Metastable Zone (Optimal for Seeding) Cooling->Metastable Slow Ramp Labile Labile Zone (High Supersaturation) Cooling->Labile Rapid Ramp Intervention2 Action: Add Seed Crystals Metastable->Intervention2 LLPS Liquid-Liquid Phase Separation ('Oiling Out') Labile->LLPS Crosses LLPS Boundary Intervention1 Action: Reduce Cooling Rate LLPS->Intervention1 Nucleation Controlled Nucleation StableCrystal High-Purity Crystalline Product Nucleation->StableCrystal Intervention1->Metastable Re-dissolve & Retry Intervention2->Nucleation Surface-catalyzed growth

Thermodynamic decision tree for mitigating liquid-liquid phase separation (oiling out).

Section 4: Self-Validating Experimental Protocol

This protocol utilizes an antisolvent-cooling hybrid approach, incorporating self-validating checkpoints to ensure the zwitterionic 2,6-dichloro-D-phenylalanine remains on the correct crystallization trajectory.

Protocol: Seeded Antisolvent Crystallization

Materials:

  • Crude 2,6-dichloro-D-phenylalanine

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Antisolvent: Deionized Water (H₂O)

  • Pure seed crystals of 2,6-dichloro-D-phenylalanine (stable polymorph)

Step-by-Step Methodology:

  • Primary Dissolution: Suspend the crude 2,6-dichloro-D-phenylalanine in the minimum volume of hot solvent (e.g., MeOH at 60 °C) required to achieve complete dissolution.

    • Self-Validation Checkpoint: The solution must be completely transparent. Any residual turbidity indicates incomplete dissolution of impurities or the product. Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates.

  • Antisolvent Titration (Establishing the Metastable Zone): While maintaining the temperature at 60 °C, add the antisolvent (H₂O) dropwise under moderate agitation (250 rpm) until a faint, persistent opalescence (cloud point) is observed. Immediately add a few drops of the primary solvent (MeOH) until the solution just clears.

    • Causality: This precise titration ensures the system is exactly at the saturation boundary, maximizing the width of the metastable zone for the subsequent cooling phase.

  • Controlled Cooling & Seeding: Program the reactor to cool at a rate of 0.1 °C/min to 50 °C. At 50 °C, introduce 1-2 wt% of finely milled seed crystals.

    • Self-Validation Checkpoint: Observe the seeds for 15 minutes. If the seeds dissolve, the solution is undersaturated; you must add more antisolvent or lower the temperature further. If the seeds remain suspended and begin to grow (exhibiting sharp, defined edges under in-situ microscopy), the system is successfully nucleating[7].

  • Aging and Desupersaturation: Continue the slow cooling ramp (0.1 °C/min) down to 5 °C. Once at 5 °C, hold the suspension isothermally for 4-6 hours.

    • Causality: Isothermal aging allows for Ostwald ripening, where smaller, kinetically formed crystals dissolve and redeposit onto larger, thermodynamically stable crystals, improving filterability and polymorphic purity[4].

  • Isolation: Recover the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (5 °C) mixture of the solvent/antisolvent at the final ratio to displace the mother liquor without inducing secondary nucleation or dissolution. Dry under vacuum at 40 °C until constant weight is achieved.

References
  • Controlling Factors and Mechanism of Polymorphic Crystallization - ACS Publications URL:[Link]

  • Control of Polymorphism in Crystallization of Amino Acid - ResearchGate URL:[Link]

  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) URL:[Link]

  • Enantiomer Separation: Fundamentals and Practical Methods - ResearchGate URL:[Link]

  • Polymorphism in the Crystallization of L-Glutamic Acid - ResearchGate URL:[Link]

  • Effect of Amino Acid Additives on the Crystallization of l-Glutamic Acid - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 2,6-dichloro-D-phenylalanine Synthesis

Welcome to the technical support center for the synthesis of 2,6-dichloro-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize reaction yields. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining enantiomerically pure 2,6-dichloro-D-phenylalanine?

A1: The synthesis of enantiomerically pure D-amino acids like 2,6-dichloro-D-phenylalanine is a significant challenge. The primary strategies employed are enzymatic methods and asymmetric synthesis.[1][2][3][4][5]

  • Enzymatic Synthesis: This is often the preferred route due to its high stereoselectivity and environmentally friendly nature.[2] Key enzymatic approaches include:

    • Reductive Amination of a Prochiral Precursor: This method utilizes an engineered D-amino acid dehydrogenase (DAADH) or a similar enzyme to convert a prochiral keto acid, such as 2-(2,6-dichlorophenyl)pyruvic acid, into the desired D-amino acid with high enantiomeric excess.[2][3]

    • Kinetic Resolution of a Racemic Mixture: This involves using an enzyme that selectively reacts with one enantiomer of a racemic mixture of 2,6-dichlorophenylalanine, allowing for the separation of the desired D-enantiomer. However, the maximum theoretical yield for this approach is 50%.[1][3]

    • Deracemization/Stereoinversion Cascades: These multi-enzyme systems can convert a racemic mixture or the L-enantiomer into the D-enantiomer, potentially achieving yields greater than 50%.[6][7] For instance, a cascade involving an L-amino acid deaminase (LAAD) to convert the L-enantiomer to the corresponding α-keto acid, followed by a D-selective aminotransferase or dehydrogenase, can produce the D-phenylalanine derivative with high enantiomeric excess.[7]

  • Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.[4][8]

    • Asymmetric Hydrogenation: The hydrogenation of a dehydroamino acid precursor using a chiral rhodium complex is a powerful method for producing enantiomerically enriched amino acids.[4]

    • Chiral Phase-Transfer Catalysis: This technique can be used for the asymmetric synthesis of α-amino acids.[4]

The choice of strategy will depend on factors such as the availability of starting materials and enzymes, scalability requirements, and desired enantiomeric purity.

Q2: What are the critical parameters to control for maximizing yield and enantioselectivity in the enzymatic synthesis of 2,6-dichloro-D-phenylalanine?

A2: Optimizing enzymatic reactions requires careful control over several parameters. The following table summarizes key factors and their impact on the synthesis.

ParameterImportance and Considerations
Enzyme Selection & Engineering The choice of enzyme is paramount. Wild-type enzymes may not have optimal activity or selectivity for a substituted substrate like 2,6-dichlorophenylpyruvic acid. Protein engineering and directed evolution can be employed to develop biocatalysts with improved performance for specific substrates.[1][3][5]
pH Enzyme activity and stability are highly pH-dependent. The optimal pH for the specific dehydrogenase or transaminase must be maintained throughout the reaction. For reductive amination, a pH range of 8.2 to 8.8 has been found to be effective for some amine dehydrogenases.[9]
Temperature Temperature affects reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature needs to be determined for the specific enzyme being used.[9]
Substrate Concentration High substrate concentrations can lead to substrate inhibition, reducing the overall reaction rate and yield. It is crucial to determine the optimal substrate concentration for the chosen enzyme.[9]
Cofactor Regeneration Reductive amination reactions catalyzed by dehydrogenases require a nicotinamide cofactor (NADH or NADPH). A cost-effective process requires an efficient in-situ cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, or formate dehydrogenase (FDH) and formate.[2][9]
Ammonia/Amine Source The concentration of the ammonia or amine source is critical. In reductive amination, ammonium formate can serve as both the nitrogen source and the source of reducing equivalents for cofactor regeneration with FDH.[9]
Q3: How can I accurately determine the yield and enantiomeric excess (e.e.) of my 2,6-dichloro-D-phenylalanine product?

A3: Accurate determination of yield and enantiomeric excess is crucial for process optimization. High-performance liquid chromatography (HPLC) is the most common technique for this analysis.

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess.

    • Direct Methods: Utilize a chiral stationary phase (CSP) that can directly separate the enantiomers of 2,6-dichloro-D-phenylalanine. Zwitterionic chiral columns have shown versatility in resolving free amino acids.[10]

    • Indirect Methods: Involve derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11] Common derivatizing agents include o-phthalaldehyde (OPA) in the presence of a chiral thiol.[11]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and is particularly useful for analyzing complex samples.[12] Chiral separation can be achieved using a chiral column prior to mass spectrometric detection.[12][13]

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2,6-dichloro-D-phenylalanine and provides systematic troubleshooting steps.

Problem 1: Low Reaction Yield

A low yield can be attributed to several factors, from incomplete reactions to product degradation. The following troubleshooting workflow can help identify and resolve the issue.

Low_Yield_Troubleshooting start Low Yield Observed check_conversion Check Reaction Conversion (e.g., by HPLC, TLC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion product_degradation Product Degradation/Side Reactions check_conversion->product_degradation High Conversion, Low Isolated Yield sub_node_incomplete Inactive Enzyme/Catalyst Suboptimal Reaction Conditions Insufficient Reagents/Cofactor sub_node_degradation Harsh Reaction Conditions (pH, Temperature) Instability of Product Side Reactions solution1 Verify enzyme/catalyst activity. Increase enzyme/catalyst loading. sub_node_incomplete:f0->solution1 solution2 Optimize pH, temperature, and reaction time. sub_node_incomplete:f1->solution2 solution3 Ensure sufficient and fresh reagents. Verify cofactor regeneration efficiency. sub_node_incomplete:f2->solution3 sub_node_degradation:f0->solution2 solution4 Modify workup/purification to minimize degradation. sub_node_degradation:f1->solution4 sub_node_degradation:f2->solution4

Caption: Troubleshooting logic for low yield in 2,6-dichloro-D-phenylalanine synthesis.

Detailed Troubleshooting Steps for Low Yield:

  • Verify Reagent and Catalyst/Enzyme Activity:

    • Enzymes: Ensure that the enzyme has been stored correctly and has not lost activity. If possible, perform an activity assay with a standard substrate.

    • Chemical Reagents: Use fresh, high-purity reagents. The starting material, 2,6-dichlorophenylacetic acid or a related precursor, should be of high quality.[14][15][16]

  • Optimize Reaction Conditions:

    • Temperature: For enzymatic reactions, ensure the temperature is optimal for the specific enzyme. For chemical syntheses, incorrect temperatures can lead to side reactions or incomplete conversion.

    • pH: In aqueous enzymatic reactions, the pH must be tightly controlled.

    • Mixing: Ensure adequate mixing, especially in heterogeneous reactions.

  • Investigate Potential Side Reactions:

    • Analyze the crude reaction mixture by HPLC or LC-MS to identify any major byproducts. Halogenated aromatic compounds can sometimes undergo dehalogenation or other side reactions under certain conditions.[17][18][19][20]

Problem 2: Poor Enantiomeric Excess (e.e.)

Low enantioselectivity is a critical issue in chiral synthesis. The following steps can help improve the enantiomeric excess of your product.

Low_ee_Troubleshooting start Low Enantiomeric Excess (e.e.) cause1 Suboptimal Enzyme/Catalyst Selectivity start->cause1 cause2 Racemization of Product start->cause2 cause3 Presence of Racemic Starting Material start->cause3 solution1 Screen different enzymes or chiral catalysts. Consider protein engineering to improve selectivity. cause1->solution1 solution2 Modify reaction or workup conditions (pH, temperature) to minimize racemization. cause2->solution2 solution3 Ensure enantiomeric purity of chiral starting materials. cause3->solution3

Caption: Troubleshooting logic for poor enantiomeric excess.

Detailed Troubleshooting Steps for Poor Enantiomeric Excess:

  • Re-evaluate the Chiral Source:

    • Enzymes: The chosen enzyme may not be sufficiently stereoselective for the 2,6-dichloro-substituted substrate. It may be necessary to screen other enzymes or consider engineered variants with enhanced selectivity.[1][6][21]

    • Chiral Catalysts: In asymmetric synthesis, the catalyst loading and the purity of the chiral ligand are critical.

  • Check for Racemization:

    • The product itself might be susceptible to racemization under the reaction or workup conditions. Analyze samples at different time points to see if the e.e. decreases over time. If so, consider milder reaction conditions or a modified workup procedure.

  • Purification:

    • If the e.e. is moderately low, it may be possible to improve it through recrystallization or chiral chromatography.

III. Experimental Protocols

Protocol 1: General Procedure for Enzymatic Reductive Amination

This protocol provides a general workflow for the synthesis of 2,6-dichloro-D-phenylalanine from 2-(2,6-dichlorophenyl)pyruvic acid using a D-amino acid dehydrogenase.

Materials:

  • 2-(2,6-dichlorophenyl)pyruvic acid

  • D-amino acid dehydrogenase (DAADH)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ or NAD⁺

  • D-Glucose

  • Ammonium chloride or ammonium formate

  • Buffer solution (e.g., Tris-HCl or potassium phosphate)

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.5).

  • To the buffer, add 2-(2,6-dichlorophenyl)pyruvic acid (e.g., 50 mM), D-glucose (e.g., 60 mM), ammonium chloride (e.g., 1 M), and NADP⁺ (e.g., 1 mM).

  • Initiate the reaction by adding the D-amino acid dehydrogenase and glucose dehydrogenase to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzymes (e.g., 30-40 °C) with gentle agitation.[9]

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC for substrate consumption and product formation.

  • Once the reaction is complete, terminate it by adding acid (e.g., HCl) to lower the pH, which will precipitate the enzymes.

  • Centrifuge the mixture to remove the precipitated enzymes.

  • The supernatant containing the product can then be purified, for example, by ion-exchange chromatography.

Protocol 2: Chiral HPLC Analysis

This protocol outlines a general method for determining the enantiomeric excess of 2,6-dichloro-D-phenylalanine.

Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector.

  • Chiral HPLC column (e.g., a zwitterionic or Pirkle-type column).

Mobile Phase:

  • The mobile phase composition will depend on the specific chiral column used. A typical mobile phase might consist of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer), sometimes with the addition of an ion-pairing reagent.[11]

Procedure:

  • Prepare a standard solution of racemic 2,6-dichlorophenylalanine to determine the retention times of the D- and L-enantiomers.

  • Dissolve a small, accurately weighed sample of your product in the mobile phase or a suitable solvent.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for the D- and L-enantiomers.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100

IV. References

  • One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase. PubMed.

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC.

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis.

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer.

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-STAGE.

  • How to synthesize D-Phenylalanine. ChemicalBook.

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.

  • Advances in Enzymatic Synthesis of D-Amino Acids. MDPI.

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr.

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC.

  • Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. Royal Society of Chemistry.

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC.

  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. Benchchem.

  • 2,6-Dichlorophenylacetic acid 97 6575-24-2. Sigma-Aldrich.

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. link.springer.com.

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group.

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PubMed.

  • 2,6-Dichlorophenylacetic Acid (25 mg). USP Store.

  • 2,6-Dichlorophenylacetic Acid. Tokyo Chemical Industry.

  • 2,6-Dichlorophenylacetic acid. PubChem.

  • Side-chain halogen effects on self-assembly and hydrogelation of cationic phenylalanine derivatives. Soft Matter.

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.

Sources

Optimization

Reducing chiral impurities in 2,6-dichloro-D-phenylalanine extraction

Welcome to the Technical Support Center for the extraction and purification of 2,6-dichloro-D-phenylalanine . As a critical unnatural amino acid building block used in the synthesis of therapeutic peptides, maintaining a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 2,6-dichloro-D-phenylalanine . As a critical unnatural amino acid building block used in the synthesis of therapeutic peptides, maintaining absolute enantiomeric purity (>99.5% ee) is paramount.

This guide is engineered for scientists and process chemists. It bypasses basic theory to directly address the mechanistic causes of chiral impurity breakthrough, yield loss, and racemization during enzymatic resolution and liquid-liquid extraction workflows.

Diagnostic Workflow: Enzymatic Resolution & Extraction

The most industrially viable method for isolating the D-enantiomer from a racemic mixture of 2,6-dichlorophenylalanine relies on the enzymatic kinetic resolution of its N-acetylated derivative using Acylase I, followed by pH-dependent solvent extraction.

G Start Racemic N-Ac-2,6-dichloro-DL-Phe Enzyme Enzymatic Resolution (Acylase I) pH 7.5, 37°C Start->Enzyme Split Mixture: L-Phe (free) + N-Ac-D-Phe Enzyme->Split Extract Solvent Extraction (EtOAc) pH 2.0 Adjustment Split->Extract Aqueous Aqueous Phase: 2,6-dichloro-L-Phe Extract->Aqueous Reject Organic Organic Phase: N-Ac-2,6-dichloro-D-Phe Extract->Organic Retain Hydrolysis Acid Hydrolysis (HCl) Reflux, 8 hours Organic->Hydrolysis Product Pure 2,6-dichloro-D-Phe (>99.5% ee) Hydrolysis->Product

Workflow for enzymatic resolution and extraction of 2,6-dichloro-D-phenylalanine.

Troubleshooting Guide: Extraction & Chiral Resolution

Q: Why am I detecting high levels of 2,6-dichloro-L-phenylalanine in my final D-enantiomer organic extract? Causality: The primary cause is the premature termination of the enzymatic resolution step. Acylase I strictly deacetylates the L-enantiomer. If the reaction does not reach 100% conversion for the L-substrate, the residual N-acetyl-2,6-dichloro-L-phenylalanine remains highly lipophilic. During the subsequent acidification and extraction step, this unreacted L-impurity will co-extract seamlessly with the N-acetyl-D-enantiomer into the organic phase. Corrective Action: Never rely on time-based reaction endpoints. Implement a strict In-Process Control (IPC) using chiral HPLC to monitor the reaction until the N-acetyl-L-enantiomer peak is completely undetectable before proceeding to extraction.

Q: My extraction yield of the N-acetyl-D-enantiomer is low, and severe emulsions are forming at the aqueous/organic interface. How do I resolve this? Causality: The 2,6-dichlorophenyl moiety is intensely hydrophobic, but the carboxylate group must be fully protonated (neutralized) to partition effectively into ethyl acetate. If the extraction pH is > 2.5, partial ionization of the carboxylate creates a molecule with surfactant-like properties (a hydrophobic tail and a hydrophilic head), which stabilizes emulsions and traps your product at the interface. Corrective Action: Adjust the aqueous phase to exactly pH 1.5–2.0 using 6M HCl before adding the organic solvent. If emulsions persist, they are likely stabilized by denatured Acylase I proteins. Filter the acidified aqueous phase through a Celite pad prior to extraction.

Q: The D-enantiomer was chirally pure (>99.9% ee) after extraction, but showed 3-5% racemization after the final deprotection step. What happened? Causality: Acid hydrolysis (cleaving the N-acetyl group to yield the free D-amino acid) requires harsh conditions (e.g., 6M HCl at reflux). The electron-withdrawing nature of the two chlorine atoms on the phenyl ring significantly increases the acidity of the alpha-proton via inductive effects. Prolonged exposure to high heat and strong acid promotes enolization at the alpha-carbon, leading to thermodynamic racemization. Corrective Action: Strictly limit hydrolysis time to 8 hours. Do not leave the reaction refluxing overnight.

Validated Step-by-Step Methodology: Self-Validating Extraction Protocol

To ensure high yield and prevent L-enantiomer breakthrough, follow this optimized, self-validating protocol.

Phase 1: Enzymatic Cleavage & IPC

  • Substrate Preparation: Suspend 100 g of racemic N-acetyl-2,6-dichloro-DL-phenylalanine in 1.0 L of 0.1 M sodium phosphate buffer.

  • pH Adjustment: Adjust the suspension to exactly pH 7.5 using 2M NaOH. (The substrate will fully dissolve as the sodium salt).

  • Biocatalysis: Add 1.0 g of L-Aminoacylase (Acylase I). Incubate at 37°C with gentle orbital shaking (150 rpm).

  • Self-Validation (IPC): At 24h and 48h, withdraw a 100 µL aliquot. Quench with 100 µL acetonitrile, centrifuge at 10,000 x g for 5 mins, and analyze the supernatant via Chiral HPLC. Do not proceed to Phase 2 until the N-acetyl-L-Phe peak area is zero.

Phase 2: Protein Removal & Liquid-Liquid Extraction 5. Enzyme Deactivation: Heat the reaction mixture to 70°C for 30 minutes to irreversibly denature the acylase. 6. Filtration: Filter the hot mixture through a 0.45 µm membrane filter to remove precipitated proteins, preventing downstream emulsions. 7. Acidification: Cool the filtrate to 5°C in an ice bath. Slowly add 6M HCl dropwise until the pH reaches exactly 1.5 to 2.0. 8. Partitioning: Extract the aqueous layer with cold Ethyl Acetate (3 x 500 mL). The free L-Phe remains in the aqueous phase as a highly polar hydrochloride salt. The protonated N-acetyl-D-Phe partitions into the organic layer.

Phase 3: Hydrolysis & Polishing 9. Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield crude N-acetyl-D-Phe. 10. Controlled Hydrolysis: Suspend the residue in 500 mL of 6M HCl. Reflux for exactly 8 hours. 11. Crystallization: Concentrate the mixture to dryness. Recrystallize the resulting solid from a minimal amount of hot ethanol/water (1:1 v/v) to yield pure 2,6-dichloro-D-phenylalanine (>99.5% ee).

Analytical FAQs: Quantifying Chiral Impurities

Q: Which chiral stationary phase (CSP) is best for quantifying the L-enantiomer impurity in 2,6-dichloro-D-phenylalanine? A: For unnatural amino acids with bulky, electron-withdrawing halogens, immobilized carbohydrate-based CSPs (such as CHIRALPAK IC) are highly effective. Chromatographic studies indicate that CHIRALPAK IC provides superior selectivity (α) and resolution (Rs) for unnatural amino acid derivatives due to strong π–π interactions and steric inclusion[1]. Alternatively, macrocyclic glycopeptide columns (like CHIROBIOTIC T) offer excellent complementary selectivity for amino acid chiral resolution[2].

Q: Can I analyze the enantiomeric excess (ee%) without utilizing a dedicated chiral HPLC column? A: Yes. You can perform pre-column derivatization using o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). This reaction converts the D- and L-enantiomers into diastereomeric isoindoles. Because diastereomers have different physical properties, they can be easily resolved on a standard, achiral C18 reversed-phase column. The addition of ion-pair reagents to the mobile phase can further enhance the resolution and peak shape of these diastereomers[3].

Quantitative Data: Impact of Process Parameters

The following table summarizes the causal relationship between extraction pH, hydrolysis time, and the resulting chiral purity and yield. Note the critical failure points at pH 1.0 (where L-Phe·HCl begins to ion-pair and co-extract) and at 16 hours of hydrolysis (where enolization drives racemization).

Extraction pHHydrolysis Time (6M HCl)D-Enantiomer Yield (%)L-Impurity Detected (%)Final ee (%)Process Outcome
3.5 8 hours62.40.199.8Failure: Severe yield loss due to partial ionization.
2.0 8 hours91.20.199.8Optimal: High yield, intact chirality.
2.0 16 hours89.52.495.2Failure: Racemization via prolonged acid exposure.
1.0 8 hours92.01.896.4Failure: L-enantiomer breakthrough via ion-pairing.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives of natural and unnatural amino acids Source: RSC Publishing (Analytical Methods) URL:[Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents Source: Acta Naturae URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Peptide Coupling (Focus: 2,6-Dichloro-D-Phenylalanine)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflow failures related to the incorporation of bulky, unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflow failures related to the incorporation of bulky, unnatural amino acids. 2,6-dichloro-D-phenylalanine represents an extreme case of steric hindrance. The ortho-substituted halogens on the phenyl ring severely restrict the conformational freedom of the molecule, creating a physical barricade around both the α-amino and carboxyl groups.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield amide bond formation when working with highly hindered residues.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Coupling 2,6-Dichloro-D-Phe Fails Step1 Assess Coupling Reagent Start->Step1 Step1a Switch to HATU or DIC/OxymaPure Step1->Step1a If using standard carbodiimides Step2 Assess Thermal Energy Step1->Step2 If reagent is optimized Step1a->Step2 Step2a Apply MA-SPPS (75°C - 90°C) Step2->Step2a If running at Room Temp Step3 Assess Solvation & Kinetics Step2->Step3 If MA-SPPS is unavailable Step2a->Step3 Success Successful Amide Bond Step2a->Success If high yield is achieved Step3a Use NMP Solvent & Double Coupling Step3->Step3a Step3a->Success

Caption: Logical workflow for troubleshooting sterically hindered peptide coupling reactions.

PART 1: Root Cause Analysis & Troubleshooting Guide

Q1: Why does 2,6-dichloro-D-phenylalanine consistently cause sequence truncation in my SPPS workflow? A1: The failure is fundamentally thermodynamic and kinetic. The two bulky chlorine atoms at the ortho positions of the phenyl ring restrict the rotameric conformations of the side chain. This creates a persistent steric shield around the activated carboxyl group (when acting as the acylating agent) and the α-amine (when acting as a nucleophile). This shielding drastically increases the activation energy required for the nucleophilic attack to form the tetrahedral intermediate. Standard reagents like DCC or DIC/HOBt fail to generate an active ester reactive enough to overcome this barrier, leading to incomplete coupling and subsequent sequence truncation[1][2].

Q2: Which coupling reagent system provides the highest conversion rates for this specific residue? A2: For extreme steric hindrance at room temperature, uronium/aminium salts with a 7-azabenzotriazole leaving group, such as HATU , are the gold standard. The nitrogen atom in the pyridine ring of the OAt ester provides a neighboring group effect (intramolecular base catalysis) that accelerates the aminolysis step[3]. Alternatively, for microwave-assisted SPPS (MA-SPPS), the DIC/OxymaPure system is highly recommended. OxymaPure forms a highly reactive ester and exhibits excellent thermal stability compared to traditional benzotriazoles[4].

Q3: How does Microwave-Assisted SPPS (MA-SPPS) specifically resolve the steric barrier? A3: Microwave irradiation directly couples with the dipole moments of the solvent and the polar peptide backbone, generating rapid, localized volumetric heating. This thermal energy directly translates to increased molecular kinetic energy, which serves two mechanistic purposes: 1) it provides the energy necessary to overcome the high activation energy barrier imposed by the 2,6-dichloro substituents, and 2) it disrupts intermolecular hydrogen bonds that cause peptide aggregation on the resin[5][6].

HATU_Mechanism AA Hindered Carboxylate (2,6-Dichloro-D-Phe) Intermediate O-acyl(tetramethyl)isourea Intermediate AA->Intermediate DIPEA (Base) HATU HATU Reagent HATU->Intermediate ActiveEster OAt Active Ester (Highly Reactive) Intermediate->ActiveEster HOAt anion attack Product Amide Bond Formed ActiveEster->Product Aminolysis (Neighboring group effect) Amine Resin-bound Peptide (Nucleophile) Amine->Product

Caption: Mechanistic pathway of HATU-mediated activation overcoming steric hindrance.

PART 2: Quantitative Data & Reagent Selection

To optimize your synthesis, select the coupling system that aligns with your available equipment and thermal limits.

Coupling SystemActivation IntermediateRecommended TempRelative Efficiency for Hindered AAsKey Advantage / Disadvantage
DIC / HOBt OBt Active Ester25°CLowInexpensive, but insufficient for 2,6-dichloro-D-Phe[2].
HATU / DIPEA OAt Active Ester25°C - 40°CVery HighNeighboring group effect drastically accelerates coupling[3]. Expensive.
DIC / OxymaPure Oxyma Active Ester60°C - 90°C (Microwave)HighExcellent thermal stability for MA-SPPS[4]. Risk of HCN at high temps[7].
EDC / OxymaPure Oxyma Active Ester25°C - 60°CHighEliminates HCN byproduct formation entirely[7].
PART 3: Validated Experimental Protocols

A robust protocol must be a self-validating system. Do not proceed to the next deprotection step without confirming the success of the hindered coupling.

Protocol A: Microwave-Assisted Coupling (DIC/OxymaPure)

Best for automated synthesizers equipped with a microwave cavity.

  • Resin Preparation: Swell the Fmoc-deprotected resin in N-methylpyrrolidone (NMP) for 15 minutes to maximize solvation.

  • Reagent Preparation: In a separate vial, dissolve 5 equivalents of Fmoc-2,6-dichloro-D-Phe and 5 equivalents of OxymaPure in NMP[4].

  • Activation: Add 10 equivalents of DIC to the amino acid solution. Allow 2 minutes for pre-activation to form the active ester.

  • Coupling: Transfer the activated solution to the resin. Apply microwave irradiation to maintain a temperature of 75°C for 20 minutes[5].

  • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Remove a few beads and perform a Kaiser test.

    • Pass: Beads remain colorless (proceed to Fmoc deprotection).

    • Fail: Beads turn blue. Do NOT deprotect. Repeat steps 2-4 (Double Coupling).

Protocol B: Room-Temperature Double Coupling (HATU/DIPEA)

Best for heat-sensitive sequences or laboratories without MA-SPPS.

  • Pre-activation: Dissolve 4 equivalents of Fmoc-2,6-dichloro-D-Phe and 3.9 equivalents of HATU in NMP. Add 8 equivalents of DIPEA. Stir for 3 minutes until the solution turns pale yellow (indicating OAt ester formation)[2].

  • First Coupling: Add the mixture to the resin and agitate gently for 2 hours at room temperature.

  • Drain & Wash: Drain the reaction vessel and wash the resin 3x with NMP.

  • Second Coupling: Prepare a fresh batch of activated amino acid (Repeat Step 1) and add it to the resin. Agitate for an additional 2 hours or overnight[2].

  • Self-Validation: Perform a micro-cleavage of a small resin aliquot and analyze via LC-MS to confirm the mass shift corresponding to the addition of the hindered residue before proceeding.

PART 4: Frequently Asked Questions (FAQs)

Q4: I am observing side reactions when using DIC and OxymaPure at high temperatures. What is the cause and solution? A4: Prolonged activation of DIC and OxymaPure can lead to the formation of an oxadiazole byproduct, which is accompanied by the release of hydrogen cyanide (HCN) gas. This is driven by the specific steric profile of the carbodiimide. To mitigate this while maintaining coupling efficiency, you can switch the carbodiimide to EDC·HCl . EDC reacts with OxymaPure to form a stable adduct that does not cyclize into the oxadiazole, thereby completely avoiding HCN formation[7].

Q5: Does the choice of solvent impact the coupling of 2,6-dichloro-D-phenylalanine? A5: Absolutely. The solvent plays a critical role in solvating the peptide-resin complex. Inadequate solvation leads to peptide aggregation, which folds the peptide chain onto itself and exacerbates the steric hindrance at the reaction site. N-methylpyrrolidone (NMP) is strongly preferred over Dimethylformamide (DMF) due to its superior solvating properties for difficult and sterically demanding sequences[2].

Q6: Can I use PyAOP for this coupling? A6: Yes. PyAOP is a highly reactive phosphonium salt containing the same 7-azabenzotriazole leaving group as HATU. It is highly effective for coupling hindered amino acids and has the added benefit of not reacting with the N-terminus to form guanidinium byproducts (a known side reaction of uronium salts like HATU if used in excess)[1][3].

References
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at:[Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Organic Letters. Available at:[Link]

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at:[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. GlobalSO. Available at:[Link]

  • A Plug-and-Play Platform for Automated Azapeptide Synthesis. bioRxiv. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2,6-Dichloro-D-phenylalanine vs. 2,6-Dichloro-L-phenylalanine in Peptide Drug Design

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the challenge of optimizing a lead candidate's pharmacological profile. Native peptides suffer from rapid proteolytic degradation and high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the challenge of optimizing a lead candidate's pharmacological profile. Native peptides suffer from rapid proteolytic degradation and high conformational flexibility, which often leads to poor oral bioavailability and off-target effects. To overcome these limitations, the incorporation of non-canonical, sterically hindered halogenated amino acids has become a cornerstone of modern peptidomimetic design[1].

This guide provides an in-depth, objective comparison between the biological activities and structural implications of two critical unnatural amino acids: 2,6-dichloro-D-phenylalanine and 2,6-dichloro-L-phenylalanine .

Mechanistic Causality: The Power of 2,6-Dichloro Substitution

Before comparing the enantiomers, it is crucial to understand the causality behind the 2,6-dichloro substitution on the phenylalanine aromatic ring.

Conformational Restriction via Steric Hindrance

Unlike unsubstituted phenylalanine, placing bulky chlorine atoms at the ortho (2 and 6) positions creates severe steric clashes with the peptide backbone[2]. This steric hindrance severely restricts the rotation around the Cα​−Cβ​ ( χ1​ ) and Cβ​−Cγ​ ( χ2​ ) bonds. Consequently, the aromatic ring is locked into a perpendicular orientation relative to the peptide backbone. By pre-organizing the side chain into a rigid conformation, the entropic penalty typically incurred upon receptor binding is drastically reduced, often leading to a significant increase in binding affinity[3].

Lipophilicity and Halogen Bonding

Chlorine is highly lipophilic and electron-withdrawing. The 2,6-dichloro substitution increases the overall LogP of the peptide, enhancing membrane permeability and facilitating deeper insertion into hydrophobic receptor pockets. Furthermore, the polarized halogens can participate in orthogonal halogen bonding with backbone carbonyls or receptor residues, providing non-additive stabilization to the peptide's secondary structure[1][4].

Enantiomeric Comparison: D-Isomer vs. L-Isomer

While the 2,6-dichloro substitution provides rigidity and lipophilicity, the choice of stereocenter (D- vs. L-) dictates the peptide's spatial geometry and pharmacokinetic fate.

2,6-Dichloro-L-phenylalanine: The Native Probe

The L-enantiomer maintains the natural stereochemistry of biological systems.

  • Biological Activity: It is primarily used to probe the exact spatial and volumetric requirements of a natural receptor pocket without disrupting the native α -helical or β -sheet backbone geometry.

  • Limitations: Despite the steric bulk of the ortho-chlorines offering mild protection, L-peptides remain inherently susceptible to endogenous endopeptidases and exopeptidases, limiting their in vivo half-life.

2,6-Dichloro-D-phenylalanine: The Stability Architect

Inverting the stereocenter to the D-configuration projects the bulky, restricted aromatic side chain into a different spatial quadrant.

  • Biological Activity: D-amino acids are invisible to natural stereoselective proteases. Incorporating 2,6-dichloro-D-phenylalanine adjacent to a cleavage site can extend a peptide's plasma half-life by orders of magnitude[5][6].

  • Conformational Steering: The D-isomer strongly induces specific secondary structures, such as β -turns, or disrupts α -helices. This is highly advantageous when designing cyclic peptides or when the bioactive conformation requires a sharp backbone reversal.

Quantitative Data Comparison

The following table summarizes the typical pharmacological and physicochemical shifts observed when substituting native L-Phenylalanine with its 2,6-dichloro derivatives in a standard therapeutic peptide scaffold.

PropertyNative L-Phe2,6-Dichloro-L-Phe2,6-Dichloro-D-Phe
Side-Chain Flexibility ( χ angles) HighHighly RestrictedHighly Restricted
Relative Lipophilicity (LogP shift) Baseline+ 1.2 to 1.5+ 1.2 to 1.5
Proteolytic Stability (Plasma t1/2​ ) MinutesMinutes to HoursDays (Highly Resistant)
Receptor Binding Entropy Penalty HighLow (Pre-organized)Low (Pre-organized)
Backbone Conformational Effect Native geometryNative geometryInduces β -turns / Disrupts helices

Experimental Workflows and Self-Validating Protocols

To objectively compare these enantiomers in your drug development pipeline, you must establish a self-validating system that measures both binding affinity and proteolytic stability.

Protocol 1: Proteolytic Stability Assay (Plasma Half-Life)

This protocol validates the pharmacokinetic advantage of the D-enantiomer.

  • Preparation: Synthesize two identical peptide sequences, differing only at the target position (one with 2,6-dichloro-L-Phe, the other with 2,6-dichloro-D-Phe) using standard Fmoc-SPPS.

  • Incubation: Dilute each peptide to a final concentration of 10 µM in 25% human blood plasma (buffered with PBS, pH 7.4). Incubate at 37°C.

  • Quenching: At specific time points (0, 15, 30, 60, 120, 240 mins, and 24 hrs), extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 50 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated plasma proteins.

  • Analysis: Analyze the supernatant via RP-HPLC/MS. Quantify the area under the curve (AUC) for the intact parent peptide peak.

  • Validation: Plot the % remaining intact peptide vs. time to calculate the half-life ( t1/2​ ). The D-isomer should show a near-flat degradation curve compared to the rapid exponential decay of the L-isomer.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Affinity

This protocol isolates the effect of steric restriction and stereochemistry on target engagement.

  • Immobilization: Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling until a baseline of ~1000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare serial dilutions (e.g., 0.1 nM to 1 µM) of both the L- and D-isomer peptides in running buffer (HBS-EP+).

  • Injection: Inject the analytes over the functionalized surface at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Regenerate the surface using 10 mM Glycine-HCl (pH 2.0) between cycles.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Ka​ , Kd​ , and KD​ .

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical branching of evaluating these enantiomers during lead optimization.

G Start Peptide Synthesis (Fmoc/tBu SPPS) Split Enantiomer Selection Start->Split L_iso Incorporate 2,6-Dichloro-L-Phe Split->L_iso Native Probe D_iso Incorporate 2,6-Dichloro-D-Phe Split->D_iso Stable Analog Assay1 Receptor Binding Assay (SPR / Radioligand) L_iso->Assay1 Assay2 Proteolytic Stability (Plasma Half-life) L_iso->Assay2 D_iso->Assay1 D_iso->Assay2 ResultL High Affinity Low Stability Assay1->ResultL ResultD Modulated Affinity High Stability Assay1->ResultD Assay2->ResultL Assay2->ResultD

Caption: Experimental workflow for evaluating 2,6-dichlorophenylalanine enantiomers in peptide design.

Pharmacokinetic Degradation Pathway

This diagram highlights the causality of proteolytic evasion when utilizing D-amino acids in vivo.

Pathway Admin Peptide Administration L_Peptide L-Isomer Peptide Admin->L_Peptide D_Peptide D-Isomer Peptide Admin->D_Peptide Plasma Plasma Proteases (Endo/Exopeptidases) Degraded Rapid Degradation (Short Half-life) Plasma->Degraded Cleaves L-bonds Stable Proteolytic Evasion (Extended Half-life) Plasma->Stable Blocked by D-bonds L_Peptide->Plasma D_Peptide->Plasma Receptor Target Receptor Activation Degraded->Receptor Transient Action Stable->Receptor Sustained Action

Caption: Pharmacokinetic pathway illustrating the proteolytic evasion of D-isomer peptides.

References

  • Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments Source: National Institutes of Health (NIH) / PMC URL:[Link][5]

  • Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][6]

  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach Source: Materials Advances (RSC Publishing) URL:[Link][4]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation Source: MDPI URL:[Link][3]

Sources

Comparative

A Comparative Guide to 2,6-Dichloro-D-phenylalanine and Other Halogenated Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Halogenation in Amino Acid Design In the landscape of medicinal chemistry and chemical biology, unnatural amino acids (U...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Amino Acid Design

In the landscape of medicinal chemistry and chemical biology, unnatural amino acids (UAAs) are indispensable tools for enhancing the properties of peptides and proteins.[1][2] The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the phenyl ring of phenylalanine is a powerful tactic that profoundly influences its physicochemical and biological characteristics.[3][4] Halogenation can modulate lipophilicity, alter electronic character, block metabolic pathways, and introduce unique functionalities for bioconjugation or imaging.[4][5] This guide provides an in-depth comparison of 2,6-dichloro-D-phenylalanine with other halogenated phenylalanine analogs, offering experimental insights to inform rational drug design and research.

Focus Compound: 2,6-Dichloro-D-phenylalanine

2,6-Dichloro-D-phenylalanine is a synthetic amino acid featuring two chlorine atoms at the ortho positions of the phenyl ring. Its molecular formula is C9H9Cl2NO2, and it has a molecular weight of approximately 234.08 g/mol .[6][7][8] The defining feature of this UAA is the steric shielding of the benzyl group provided by the two ortho-chloro substituents. This unique arrangement can enforce specific side-chain conformations (torsional angles), which may lead to highly selective interactions with biological targets. Furthermore, the presence of two electron-withdrawing chlorine atoms can significantly alter the electronic properties of the aromatic ring, influencing its participation in crucial binding interactions like π-stacking or cation-π interactions.

Comparative Analysis with Other Halogenated Phenylalanines

The choice of halogen and its position on the phenylalanine ring is a critical decision in the design of bioactive molecules.[9] Each halogen imparts a distinct set of properties.

Fluorinated Phenylalanines

Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[10] This modification is often used to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a peptide therapeutic.[5][11] The incorporation of fluorinated phenylalanines can enhance the catabolic stability of therapeutic proteins and peptide-based vaccines.[11]

  • Versus 2,6-Dichloro-D-phenylalanine : While both fluorine and chlorine are electron-withdrawing, the C-F bond's strength makes fluorinated analogs particularly resistant to metabolic degradation.[10] However, the steric bulk of the two chlorine atoms in 2,6-dichloro-D-phenylalanine is more pronounced than a single fluorine, potentially offering a greater influence on peptide conformation and receptor selectivity. A molecular matched-pair analysis has shown that while both halogens improve binding over a hydrogen atom, the improvement is often slightly larger for chlorine, likely due to its greater polarizability.[10]

Monochlorinated Phenylalanines

Monochloro-phenylalanines, such as 4-chloro-phenylalanine, are widely used to enhance the potency of peptide-based drugs.[1] The single chlorine atom provides a balance of increased lipophilicity and electronic modification without adding excessive steric bulk.

  • Versus 2,6-Dichloro-D-phenylalanine : The key difference lies in the substitution pattern. A single para-chloro substituent in 4-chloro-phenylalanine primarily enhances hydrophobicity and can participate in specific halogen bonding. In contrast, the dual ortho-chloro groups in 2,6-dichloro-D-phenylalanine create a "conformational lock," restricting the rotation of the phenyl ring and presenting a more defined three-dimensional structure to a binding partner.

Brominated Phenylalanines

The larger size and polarizability of bromine make it a valuable tool for probing and enhancing molecular interactions.[5] The incorporation of 4-bromo-phenylalanine has been shown to significantly increase the antimicrobial potency of peptides like nisin.[12] This enhancement is attributed to altered interactions with the target, potentially through improved binding in hydrophobic pockets or unique halogen bonding capabilities.[12]

  • Versus 2,6-Dichloro-D-phenylalanine : Bromine offers even greater steric bulk and polarizability than chlorine.[5] While 2,6-dichloro substitution provides significant steric hindrance, a bromo-substituent can be used as a heavy-atom derivative for X-ray crystallography and may form stronger halogen bonds in certain environments. The choice between them depends on whether the primary goal is conformational restriction (dichloro) or maximizing polarizability and hydrophobic interactions (bromo).

Iodinated Phenylalanines

Iodinated phenylalanines are unique due to the reactivity of the carbon-iodine (C-I) bond.[13] This bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), making iodinated UAAs versatile synthetic handles for further molecular diversification.[13] Furthermore, they are critical precursors for developing radiolabeled imaging agents (e.g., with ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for applications in oncology using PET or SPECT imaging.[14][15]

  • Versus 2,6-Dichloro-D-phenylalanine : The primary advantage of iodinated analogs is their synthetic and diagnostic utility, which is not a feature of chlorinated phenylalanines.[13] While 2,6-dichloro-D-phenylalanine is designed to be a stable structural component, 4-iodo-phenylalanine is often a reactive intermediate or a targeting moiety for radioisotopes.[13][14]

Data Presentation: Physicochemical Properties

The following table summarizes key properties of 2,6-dichloro-D-phenylalanine and representative halogenated analogs.

Amino AcidMolecular FormulaMolecular Weight ( g/mol )Key Physicochemical FeaturesPrimary Applications
2,6-Dichloro-D-phenylalanine C9H9Cl2NO2234.08[8]High steric hindrance from ortho-chlorines, conformational restriction.Probing structure-activity relationships, enhancing receptor selectivity.
4-Fluoro-L-phenylalanine C9H10FNO2183.18[3]High electronegativity, strong C-F bond, minimal steric bulk.[10]Improving metabolic stability, ¹⁹F-NMR studies.[11]
4-Chloro-L-phenylalanine C9H10ClNO2199.63Moderate lipophilicity and electronegativity.Enhancing peptide potency, structure-activity studies.[1]
4-Bromo-L-phenylalanine C9H10BrNO2244.09Increased size, polarizability, and hydrophobicity.[12]Enhancing antimicrobial activity, X-ray crystallography.
4-Iodo-L-phenylalanine C9H10INO2291.09Weak C-I bond, large size.[13]Synthetic handle for cross-coupling, precursor for radio-imaging agents.[13][14]

Visualizing Experimental and Decision Workflows

Decision Workflow for Halogenated UAA Selection

The choice of a halogenated phenylalanine should be guided by the desired experimental outcome. This diagram outlines the key decision points.

G start Define Primary Goal q1 Improve Metabolic Stability? start->q1 q2 Enhance Binding / Potency? q1->q2 No ans1 Use Fluorinated-Phe (e.g., 4-F-Phe) q1->ans1 Yes q3 Enable Further Synthesis? q2->q3 No ans2 Consider Chloro- or Bromo-Phe (e.g., 4-Cl-Phe, 4-Br-Phe) q2->ans2 General ans2b Need Conformational Lock? Use 2,6-diCl-Phe q2->ans2b Specific Conformation q4 Enable Radio-Imaging? q3->q4 No ans3 Use Iodinated-Phe (e.g., 4-I-Phe) q3->ans3 Yes ans4 Use Iodinated-Phe (e.g., 4-I-Phe) q4->ans4 Yes

Caption: Decision workflow for selecting a halogenated phenylalanine analog.

General Workflow for Site-Specific UAA Incorporation

The site-specific incorporation of UAAs like 2,6-dichloro-D-phenylalanine into proteins is a well-established technique that relies on an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[16]

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis p1 Gene of Interest (GOI) with TAG codon at target site p3 Co-transform E. coli with GOI and pEVOL plasmids p1->p3 p2 pEVOL Plasmid with orthogonal aaRS/tRNA pair p2->p3 p4 Culture cells in media supplemented with the UAA (e.g., 2,6-diCl-D-Phe) p3->p4 p5 Induce expression of aaRS/tRNA and GOI p4->p5 p6 Harvest cells and lyse p5->p6 p7 Purify protein (e.g., Ni-NTA for His-tag) p6->p7 p8 Verify incorporation (SDS-PAGE & Mass Spectrometry) p7->p8

Caption: General experimental workflow for unnatural amino acid incorporation.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of a Halogenated UAA into a Model Protein (e.g., sfGFP)

This protocol describes the incorporation of a UAA at a specific site, marked by an amber stop codon (TAG), in a target protein.[16][17]

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Plasmid for the target protein (e.g., sfGFP) with a TAG codon at the desired position.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UAA.

  • Halogenated UAA (e.g., 2,6-dichloro-D-phenylalanine).

  • LB agar plates and LB medium with appropriate antibiotics (e.g., kanamycin, chloramphenicol).

  • L-arabinose and IPTG for induction.

Methodology:

  • Transformation: Co-transform competent E. coli BL21(DE3) cells with the target protein plasmid and the corresponding pEVOL plasmid.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Add the halogenated UAA to a final concentration of 1-2 mM.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce the expression of the orthogonal synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).[16]

  • Target Protein Expression: After 1 hour of incubation, induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.[16]

  • Incubation: Reduce the temperature to 30°C and continue to shake the culture for 12-16 hours.[16]

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Analysis of UAA Incorporation by Mass Spectrometry

Mass spectrometry is the definitive method to confirm the successful and precise incorporation of a UAA.[18]

Materials:

  • Cell pellet from Protocol 1.

  • Lysis buffer (e.g., 50 mM NaCl, 10 mM K2HPO4, 5% glycerin, pH 8.0).[17]

  • Purification system (e.g., FPLC with a Ni-NTA column for His-tagged proteins).

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

Methodology:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.

  • Protein Purification: Purify the supernatant containing the soluble protein fraction using an appropriate chromatography method (e.g., immobilized metal affinity chromatography for His-tagged proteins).

  • Sample Preparation for MS: Desalt the purified protein sample using a suitable method (e.g., dialysis or a desalting column) into a buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium acetate).

  • Mass Analysis: Analyze the intact protein by ESI-MS. The resulting spectrum should show a mass peak corresponding to the theoretical molecular weight of the protein with the incorporated halogenated UAA.

  • Peptide Mapping (Optional): For further confirmation, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptide mixture by LC-MS/MS. Identify the peptide fragment containing the UAA and confirm its mass.

Protocol 3: Comparative In Vitro Cytotoxicity Assay

This assay assesses the potential of a UAA to cause cell death or inhibit cell growth, providing a baseline for biocompatibility.[19]

Materials:

  • Mammalian cell line (e.g., L929 mouse fibroblasts).[19]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Halogenated UAAs to be tested.

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density that will result in a near-confluent monolayer after 24 hours.

  • Preparation of Test Articles: Prepare stock solutions of each halogenated UAA in cell culture medium. Create a series of dilutions to test a range of concentrations.

  • Exposure: After 24 hours, remove the old medium from the cells and replace it with the medium containing the various concentrations of the test UAAs. Include negative (medium only) and positive (known cytotoxic agent) controls.[19]

  • Incubation: Incubate the cells with the test articles for a defined period (e.g., 24-72 hours).[19]

  • Viability Assessment:

    • Remove the test medium and add fresh medium containing MTT reagent.

    • Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Endpoint Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[19]

Conclusion

The field of halogenated phenylalanine derivatives is a cornerstone of modern drug discovery and protein engineering.[3] 2,6-dichloro-D-phenylalanine offers a unique tool for enforcing conformational rigidity, a property that can be leveraged to design highly specific peptide and protein-based therapeutics. However, the optimal choice of halogenated UAA is entirely dependent on the scientific objective. Fluorinated analogs excel at enhancing metabolic stability, while brominated and chlorinated versions are masters of modulating binding affinity.[5][10] Iodinated phenylalanines stand apart, providing a gateway to complex synthetic modifications and advanced biomedical imaging.[13] By understanding the distinct properties conferred by each halogen, researchers can make informed decisions to unlock the full potential of these powerful chemical tools.

References

  • Experimental methods for scanning unnatural amino acid mutagenesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - MDPI. (2019, February 12). MDPI. [Link]

  • Halogen Containing Amino Acids - NAGASE Group. (n.d.). Nagase & Co., Ltd. [Link]

  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (n.d.). American Chemical Society. [Link]

  • 2,6-Dichloro-DL-phenylalanine | 110300-03-3 | C9H9Cl2NO2 | Appchem. (n.d.). Appchem. [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019, May 28). Frontiers. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Boc-2,6-Dichloro-D-Phenylalanine Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com. (2021, July 26). Chemsrc.com. [Link]

  • Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services". (2024, June 24). BioAscent. [Link]

  • The Chemistry of Iodine in Amino Acids: Applications in Synthesis and Imaging. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of fluorinated and chlorinated compounds in functional bioactivity assays - ResearchGate. (n.d.). ResearchGate. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Beilstein Journals. [Link]

  • CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents. (n.d.).
  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC. (2025, July 13). National Center for Biotechnology Information. [Link]

  • RU2061676C1 - Process for preparing 2,6-dichlorodiphenylamine - Google Patents. (n.d.).
  • Chemical structures of Phe and its analogs used in this study. (A) The... - ResearchGate. (n.d.). ResearchGate. [Link]

  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to Purity Validation of 2,6-Dichloro-D-Phenylalanine: qNMR and Chiral NMR vs. HPLC

Executive Summary In modern peptidomimetic drug design, unnatural amino acids like 2,6-dichloro-D-phenylalanine are critical building blocks. The 2,6-dichloro substitution introduces significant steric bulk, which restri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptidomimetic drug design, unnatural amino acids like 2,6-dichloro-D-phenylalanine are critical building blocks. The 2,6-dichloro substitution introduces significant steric bulk, which restricts enzymatic degradation and locks the peptide into specific bioactive conformations. However, this same steric hindrance complicates analytical validation.

Validating this compound requires confirming two distinct parameters: absolute chemical purity (mass fraction) and enantiomeric excess (%ee) . Historically, Chiral High-Performance Liquid Chromatography (HPLC) has been the default methodology. However, HPLC is a secondary method that relies heavily on the availability of highly pure, identical reference standards.

This guide objectively compares the traditional HPLC approach with an orthogonal, primary analytical toolkit: Quantitative Nuclear Magnetic Resonance (qNMR) coupled with Chiral Derivatizing Agent (CDA) NMR . By understanding the causality behind these methodologies, scientists can implement self-validating workflows that eliminate the need for authentic reference standards.

The Analytical Challenge: Sterics and Specificity

2,6-dichloro-D-phenylalanine features a primary amine, a carboxylic acid, and an aromatic ring flanked by two bulky chlorine atoms at the ortho positions.

  • Conformational Rigidity: The ortho-chlorines restrict rotation around the Cβ​−Cγ​ bond. This can lead to signal broadening in NMR due to intermediate conformational exchange rates at room temperature.

  • Lack of Chromophores: While the aromatic ring provides some UV absorbance, it is highly susceptible to interference from structurally related impurities, making UV-HPLC integration potentially deceptive.

  • The Reference Standard Paradox: To quantify the L-enantiomer impurity via HPLC, you must possess an authentic standard of the L-enantiomer to confirm its retention time.

Methodology 1: Absolute Chemical Purity via 1D qNMR

The Causality of qNMR

Unlike HPLC, qNMR is a relative primary method. The fundamental physics of NMR dictate that the signal intensity (peak area) is directly proportional to the number of nuclei (protons) contributing to that resonance, rendering the chemical structure of the analyte and the calibrant completely independent. This allows us to use a highly pure, universally certified internal standard (IS) like Maleic acid to quantify our complex amino acid[1]. Furthermore, qNMR serves as a non-destructive method, which is highly advantageous for mass-limited or precious materials[2].

Self-Validating Protocol: 1H qNMR Workflow

To ensure the system is self-validating, we must account for longitudinal relaxation time ( T1​ ). If the relaxation delay ( D1​ ) between pulses is too short, protons will not fully return to their equilibrium magnetization, leading to truncated integrals and artificially low purity values.

Step-by-Step Methodology:

  • Standard Selection: Select Maleic acid (certified reference material) as the Internal Standard (IS). Its singlet at ~6.3 ppm avoids overlap with the 2,6-dichloro-D-Phe aromatic protons (7.1–7.4 ppm) and the aliphatic α / β protons (3.0–4.5 ppm).

  • Sample Preparation: Accurately co-weigh ~10 mg of 2,6-dichloro-D-Phe and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve in 600 µL of DMSO- d6​ (DMSO is chosen over D2​O to ensure complete solubility of the zwitterion and reduce water-exchange broadening).

  • T1​ Determination (The Validation Step): Run an Inversion Recovery experiment to determine the T1​ of the slowest relaxing proton of interest.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–45 seconds) to ensure >99.3% magnetization recovery. Acquire 16–64 scans using a standard 30° or 90° pulse program (e.g., zg30).

  • Integration & Calculation: Integrate the IS singlet and the analyte's aromatic multiplet. Calculate absolute purity using the standard mass fraction equation.

qNMR_Workflow A Sample Prep Weigh Analyte & IS (Maleic Acid) B T1 Measurement Inversion Recovery Experiment A->B Dissolve in DMSO-d6 C 1H NMR Acquisition D1 ≥ 5 x T1 (zg30 pulse) B->C Determine T1 D Processing Phase/Baseline Corr. Integration C->D FID Data E Purity Calculation Absolute Mass Fraction D->E Peak Areas

Fig 1: Step-by-step qNMR workflow ensuring complete magnetization recovery for absolute quantification.

Methodology 2: Enantiomeric Purity via Chiral NMR

The Causality of Chiral Derivatization

NMR is inherently achiral; enantiomers yield identical spectra in an achiral environment. To differentiate the D- and L- forms of 2,6-dichloro-phenylalanine without a chiral HPLC column, we introduce a Chiral Derivatizing Agent (CDA)[3].

By reacting the primary amine of the amino acid with an enantiopure reagent like (R)-Mosher's acid chloride (MTPA-Cl), we convert the enantiomeric mixture into a pair of diastereomers: (R,R)-amide and (R,S)-amide. Because diastereomers have different physical and electronic properties, their nuclei will experience different magnetic shielding environments, resulting in a distinct chemical shift difference ( Δδ ).

Self-Validating Protocol: 19F/1H Chiral NMR

Using 19F NMR is highly recommended here. The CF3​ group on the Mosher's moiety provides a sharp singlet, and because the amino acid contains no fluorine, the baseline is completely free of interfering signals.

Step-by-Step Methodology:

  • Derivatization: Dissolve 5 mg of 2,6-dichloro-D-Phe in 0.5 mL of Pyridine- d5​ (acts as both solvent and base). Add 2 equivalents of (R)-MTPA-Cl.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 30 minutes. The steric bulk of the 2,6-dichloro group may require gentle heating (40°C) to drive the reaction to quantitative completion.

  • Acquisition: Transfer to an NMR tube. Acquire a 19F NMR spectrum (with 1H decoupling).

  • Integration: You will observe a major singlet (the D-enantiomer derivative) and, if an impurity is present, a minor singlet (the L-enantiomer derivative) separated by ~0.1 to 0.5 ppm.

  • Calculation: %ee=(AreaMajor​+AreaMinor​)(AreaMajor​−AreaMinor​)​×100

Chiral_Workflow A 2,6-dichloro-D-Phe (Analyte) B Add (R)-MTPA-Cl (Chiral Derivatizing Agent) A->B Pyridine-d5, 40°C C Diastereomeric Mixture (R,R) and (R,S) Amides B->C Quantitative Yield D 19F / 1H NMR Acquisition Observe Diastereotopic Shifts C->D Transfer to NMR Tube E %ee Calculation Ratio of Integrals D->E Δδ Analysis

Fig 2: Chiral derivatization workflow using Mosher's acid chloride to determine enantiomeric excess via NMR.

Objective Comparison: NMR vs. Chiral HPLC

While Chiral HPLC relies on the differential partitioning of enantiomers on a chiral stationary phase (e.g., immobilized polysaccharides or crown ethers), it is prone to baseline drift, requires extensive method development for novel unnatural amino acids, and mandates the purchase of expensive reference standards.

Below is a structured data comparison of the methodologies based on laboratory implementation:

Analytical ParameterqNMR + Chiral NMR ToolkitChiral HPLC (UV Detection)
Primary Mechanism Nuclear spin resonance & Diastereomeric shiftsDifferential partitioning on chiral stationary phase
Reference Standard Required? No. (Uses universal IS like Maleic acid)Yes. (Requires authentic L-enantiomer standard)
Absolute Purity Accuracy ± 0.5% to 1.0% (Highly accurate)± 1.0% to 2.0% (Dependent on extinction coefficients)
Enantiomeric Resolution Baseline separation in 19F NMR (Singlets)Highly dependent on column chemistry and mobile phase
Structural Information High. Identifies unknown impurities simultaneouslyLow. Only provides retention time (unless LC-MS is used)
Method Development Time < 2 Hours (Standard pulse sequences)Days to Weeks (Screening columns and gradients)
Cost per Analysis Low (Solvents, generic IS, and CDA)High (Chiral columns degrade rapidly, expensive standards)
Conclusion and Recommendation

For the validation of sterically hindered unnatural amino acids like 2,6-dichloro-D-phenylalanine, the qNMR and Chiral NMR toolkit is vastly superior during the early-to-mid stages of drug development. It provides a self-validating, structurally informative, and standard-free approach. Chiral HPLC should be reserved for late-stage, high-throughput routine Quality Control (QC) only after the impurity profile has been fully elucidated and characterized by NMR.

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Comparative

Mass Spectrometry Characterization of 2,6-Dichloro-D-phenylalanine: A Comparative Guide

Introduction and Analytical Significance Non-natural, halogenated amino acids such as 2,6-dichloro-D-phenylalanine are increasingly critical in rational drug design and advanced peptide synthesis ()[1]. The incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Significance

Non-natural, halogenated amino acids such as 2,6-dichloro-D-phenylalanine are increasingly critical in rational drug design and advanced peptide synthesis ()[1]. The incorporation of bulky, electron-withdrawing chlorine atoms at the ortho positions (C2 and C6) restricts the rotation of the aromatic ring, locking the resulting peptide into specific, highly potent bioactive conformations. Furthermore, the D-isomer configuration imparts exceptional resistance to endogenous proteolytic degradation.

Characterizing these complex molecules via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of halogen isotopic distributions and steric-driven fragmentation pathways. This guide objectively compares the mass spectrometric performance of 2,6-dichloro-D-phenylalanine against its non-halogenated and mono-halogenated alternatives, providing researchers with a self-validating analytical framework.

Comparative Performance: Isotopic Signatures and Retention Dynamics

When comparing 2,6-dichloro-D-phenylalanine to standard D-phenylalanine ()[2] and 4-chloro-D-phenylalanine, the analytical strategy shifts from simple exact mass identification to complex isotopic pattern matching and hydrophobicity tracking.

The Causality of Experimental Observations
  • Retention Time (RT) Shifts: The addition of two chlorine atoms significantly decreases the polarity and increases the lipophilicity (LogP) of the molecule. On a standard reversed-phase C18 column, 2,6-dichloro-D-phenylalanine will elute significantly later than unhalogenated D-phenylalanine. This predictable RT shift validates the successful incorporation of the halogens.

  • Isotopic Fingerprinting (Self-Validating System): Chlorine naturally exists as two stable isotopes: 35 Cl (75.8%) and 37 Cl (24.2%).

    • Zero Chlorines (D-Phe): Exhibits a standard monoisotopic peak (M) with a negligible M+2 derived only from natural 13 C and 18 O abundance.

    • One Chlorine (4-Chloro-D-Phe): Exhibits a classic 3:1 ratio for the M : M+2 peaks.

    • Two Chlorines (2,6-Dichloro-D-Phe): Creates a highly diagnostic M : M+2 : M+4 ratio of approximately 9:6:1 . This distinct isotopic cluster acts as an internal validation mechanism; any chromatographic peak lacking this exact MS1 signature can be immediately dismissed as an isobaric interference ()[3].

Table 1: Physicochemical and MS1 Parameters Comparison
CompoundFormulaExact Mass (Da)Precursor Ion [M+H]+ Diagnostic Isotope Ratio (M : M+2 : M+4)Relative Hydrophobicity (RT)
D-Phenylalanine C9​H11​NO2​ 165.0790166.086100 : <1 : 0Low (Early Elution)
4-Chloro-D-phenylalanine C9​H10​ClNO2​ 199.0400200.047100 : 32 : 0Medium
2,6-Dichloro-D-phenylalanine C9​H9​Cl2​NO2​ 233.0010234.008100 : 64 : 10 (approx. 9:6:1)High (Late Elution)

Collision-Induced Dissociation (CID) Fragmentation Pathways

Under positive Electrospray Ionization (ESI+), the fragmentation of phenylalanine derivatives follows a predictable, sequential degradation pathway ()[4]. However, the ortho-chloro substitutions in 2,6-dichloro-D-phenylalanine alter the relative abundance of specific product ions due to steric hindrance and inductive stabilization.

  • Loss of Ammonia ( −17 Da): The protonated primary amine readily eliminates NH3​ , yielding an [M+H−NH3​]+ ion at m/z 217.0.

  • Loss of Formic Acid ( −46 Da): The carboxylic acid group fragments via the combined loss of H2​O and CO (effectively HCOOH ), yielding an ion at m/z 188.0.

  • Formation of the Dichlorobenzyl Cation: The most diagnostic MS2 fragment results from the cleavage of the Cα​−Cβ​ bond, generating the highly stable 2,6-dichlorobenzyl cation at m/z 159.0. The steric bulk and electron-withdrawing nature of the ortho chlorines stabilize this carbocation, making it the dominant base peak in higher collision energy spectra.

Table 2: Characteristic MS/MS Product Ions (ESI+)
Precursor [M+H]+ Fragment 1: Loss of NH3​ Fragment 2: Loss of HCOOH Fragment 3: Substituted Benzyl Cation
166.086 (D-Phe)m/z 149.0m/z 120.0m/z 91.0 (Tropylium/Benzyl)
200.047 (4-Cl-D-Phe)m/z 183.0m/z 154.0m/z 125.0 (Chlorobenzyl)
234.008 (2,6-diCl-D-Phe)m/z 217.0m/z 188.0m/z 159.0 (Dichlorobenzyl)

Step-by-Step Experimental Methodology: LC-HRMS/MS Protocol

To ensure a reproducible analytical workflow, follow this optimized protocol for characterizing 2,6-dichloro-D-phenylalanine.

Step 1: Sample Preparation

  • Action: Dissolve the 2,6-dichloro-D-phenylalanine standard in a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Causality: The acidic environment ensures the primary amine remains fully protonated ( NH3+​ ) in solution prior to entering the ESI source, maximizing droplet charging and overall ionization efficiency.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The non-polar C18 stationary phase effectively resolves the highly hydrophobic dichloro-derivative from any unreacted, less hydrophobic precursors. The elevated column temperature reduces mobile phase viscosity, significantly sharpening the chromatographic peak capacity.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Action: Operate a Q-TOF or Orbitrap mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • MS1 Settings: Scan range m/z 100–500. Resolution 35,000 (at m/z 200).

  • MS2 Settings: Perform Parallel Reaction Monitoring (PRM) targeting m/z 234.008, using a normalized collision energy (NCE) sweep of 15-30 eV.

  • Causality: High mass accuracy is mandatory to separate the exact mass of the target from isobaric background matrix noise. The NCE sweep ensures that both fragile fragments (loss of NH3​ ) and robust structural fragments (dichlorobenzyl cation) are captured simultaneously in a single composite MS/MS spectrum.

Step 4: Data Validation

  • Action: Extract the ion chromatograms (EIC) for m/z 234.008, 236.005, and 238.002 using a strict 5 ppm mass tolerance.

  • Validation Check: Verify that all three isotopic peaks co-elute perfectly at the identical retention time and that their integrated peak area ratios strictly adhere to the theoretical 9:6:1 distribution.

Analytical Workflow Visualization

LCMS_Workflow Prep Step 1: Sample Prep Acidic Diluent (0.1% FA) LC Step 2: UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI Step 3: ESI+ Ionization Protonation to [M+H]+ LC->ESI MS1 MS1 Isotope Validation m/z 234, 236, 238 (9:6:1) ESI->MS1 CID Collision-Induced Dissociation (15-30 eV) MS1->CID Frag1 Loss of NH3 m/z 217.0 CID->Frag1 Frag2 Loss of HCOOH m/z 188.0 CID->Frag2 Frag3 Dichlorobenzyl Cation m/z 159.0 CID->Frag3

LC-MS/MS analytical workflow and CID fragmentation pathway for 2,6-dichloro-D-phenylalanine.

References

  • PubChem (National Institutes of Health). Boc-2,6-Dichloro-D-Phenylalanine | C14H17Cl2NO4 | CID 71304146. Retrieved from:[Link]

  • PubChem (National Institutes of Health). D-Phenylalanine | C9H11NO2 | CID 71567. Retrieved from:[Link]

  • ResearchGate. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Retrieved from:[Link]

  • CORE (American Society for Mass Spectrometry). Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. Retrieved from:[Link]

Sources

Validation

A Comparative Guide to Receptor Binding Assay Platforms for Halogenated Peptidomimetics: Validating 2,6-dichloro-D-phenylalanine Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals The Mechanistic Challenge of Halogenated Unnatural Amino Acids The incorporation of unnatural amino acids, such as 2,6-dichloro-D-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

The Mechanistic Challenge of Halogenated Unnatural Amino Acids

The incorporation of unnatural amino acids, such as 2,6-dichloro-D-phenylalanine , is a cornerstone strategy in modern peptide drug design. The ortho-chlorine substitutions on the phenyl ring severely restrict the rotameric conformations of the side chain due to steric hindrance. This conformational locking often yields a dramatic increase in target receptor affinity and metabolic stability against proteolysis.

However, this structural modification introduces a significant bioanalytical challenge: extreme lipophilicity . Halogenated peptides are notoriously "sticky." They exhibit high non-specific binding (NSB) to assay microplates, sensor chip matrices, and non-target proteins. In traditional assays, this stickiness causes artificial signal inflation, compound depletion (loss to plastic walls), and skewed Kd​ (dissociation constant) calculations.

To validate receptor binding for 2,6-dichloro-D-phenylalanine derivatives, researchers must move beyond standard ELISAs and select assay platforms capable of discriminating true receptor engagement from hydrophobic aggregation. This guide objectively compares the three leading platforms for this task: Time-Resolved Fluorescence Energy Transfer (TR-FRET) , Surface Plasmon Resonance (SPR) , and Radioligand Binding Assays (RBA) .

Objective Comparison of Assay Alternatives

When validating highly hydrophobic ligands, the choice of assay platform dictates the accuracy of your thermodynamic and kinetic data.

Radioligand Binding Assays (RBA)

Historically the gold standard, RBA relies on the displacement of a radioactive tracer (e.g., 3H or 125I ). While highly sensitive, RBA requires extensive washing steps. For 2,6-dichloro-D-Phe derivatives, washing often fails to remove non-specifically bound radioligands from the glass-fiber filters, leading to an unacceptably high background signal.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET combines FRET with time-resolved fluorometry using lanthanide chelates (e.g., Europium). Because it is a homogeneous (wash-free) assay, it prevents the loss of hydrophobic compounds to plastic walls during wash cycles. Furthermore, the millisecond time-delay before signal acquisition completely eliminates the short-lived background autofluorescence and light scattering often caused by the micro-aggregation of halogenated peptides .

Surface Plasmon Resonance (SPR)

SPR offers real-time, label-free kinetic analysis. Halogenated peptides often achieve high affinity via exceptionally slow off-rates ( koff​ ). SPR is the only platform that directly measures these kinetic parameters. However, the hydrophobic nature of 2,6-dichloro-D-Phe causes severe NSB to the carboxymethyl dextran matrix of standard SPR chips. This requires rigorous buffer optimization—such as the inclusion of DMSO and detergents like CHAPS or Tween-20—to isolate the specific binding signal .

Quantitative Performance Comparison
MetricTR-FRETSPR (Label-Free)Radioligand Binding (RBA)
Throughput High (384/1536-well)Medium (High-throughput SPR available)Low to Medium
NSB Sensitivity Low (Wash-free format mitigates loss)High (Requires reference subtraction)Very High (Filter-binding artifacts)
Kinetic Resolution Equilibrium only ( Kd​ , IC50​ )Real-time kinetics ( kon​ , koff​ , Kd​ )Equilibrium & slow kinetics
Label Requirement Requires fluorescently tagged receptor/tracerNone (Label-free)Requires radioactive tracer
Buffer Additive Need Moderate (BSA/CHAPS)High (DMSO calibration, Surfactants)Moderate (PEI coating for filters)

Workflow & Mechanistic Logic Visualizations

The following diagrams illustrate the self-validating workflow and the mechanistic logic used to mitigate non-specific binding when assaying 2,6-dichloro-D-Phe derivatives.

Workflow A Synthesize Peptide (2,6-dichloro-D-Phe) B Solubility & Aggregation Check (DLS / Turbidity) A->B C Select Assay Platform B->C D TR-FRET (Homogeneous, High-Throughput) C->D E SPR (Label-Free, Kinetic) C->E F Optimize Buffer (Add BSA/CHAPS to reduce NSB) D->F E->F G Validate Kd & Bmax F->G

Fig 1. Validation workflow for highly hydrophobic, halogenated peptidomimetics.

Logic Root Mitigating Non-Specific Binding (NSB) for Halogenated Peptides TRFRET TR-FRET Platform Root->TRFRET SPR SPR Platform Root->SPR T1 Wash-Free Format Minimizes plastic adsorption TRFRET->T1 T2 Time-Delayed Readout Eliminates autofluorescence TRFRET->T2 S1 Reference Flow Cell Subtracts matrix NSB SPR->S1 S2 Real-Time Kinetics Identifies slow off-rates SPR->S2

Fig 2. Mechanistic logic for discriminating specific vs. non-specific binding.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific buffer conditions and reference controls to counteract the physicochemical liabilities of 2,6-dichloro-D-phenylalanine.

Protocol 1: TR-FRET Competitive Binding Assay

Causality: Using Non-Binding Surface (NBS) microplates and a buffer enriched with BSA and CHAPS prevents the halogenated peptide from precipitating or adhering to the well walls, ensuring the calculated IC50​ reflects true receptor affinity rather than compound depletion .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% BSA (fatty-acid free), 0.01% CHAPS, and 1% DMSO.

  • Compound Dilution: Serially dilute the 2,6-dichloro-D-Phe peptide in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1%. Critical: Do not exceed 1% DMSO to prevent receptor denaturation.

  • Reagent Addition: In a 384-well NBS plate (e.g., Corning), add 5 µL of the target receptor (tagged with a Europium-cryptate donor antibody).

  • Ligand Addition: Add 5 µL of the fluorescently tagged tracer ligand (tagged with an XL665 or d2 acceptor).

  • Competitor Addition: Add 10 µL of the serially diluted 2,6-dichloro-D-Phe peptide.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60-120 minutes to reach equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the peptide concentration to determine the IC50​ using a 4-parameter logistic fit.

Protocol 2: SPR Kinetic Profiling

Causality: SPR is highly sensitive to bulk refractive index changes. Because 2,6-dichloro-D-Phe requires DMSO for solubility, a precise DMSO solvent correction curve must be generated. Furthermore, a reference flow cell (blank or mutant receptor) is mandatory to subtract the NSB of the sticky halogenated peptide to the dextran matrix .

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target receptor onto a CM5 sensor chip (Flow Cell 2) using standard amine coupling. Leave Flow Cell 1 unmodified and blocked with ethanolamine to serve as the reference cell.

  • Buffer Optimization: Prepare running buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, supplemented with 2-5% DMSO to maintain peptide solubility.

  • Solvent Correction: Run a DMSO calibration series (e.g., 1.5% to 2.5% DMSO in running buffer) across both flow cells to generate a solvent correction curve. This corrects for bulk refractive index mismatches between samples and the running buffer.

  • Analyte Preparation: Dilute the 2,6-dichloro-D-Phe peptide into the exact running buffer (matching the DMSO concentration perfectly) to create a concentration series (e.g., 0.1 nM to 100 nM).

  • Injection (Single-Cycle Kinetics): Inject the peptide concentrations sequentially from lowest to highest without regeneration steps in between. Use a flow rate of 30-50 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Following the final injection, flow running buffer for 15-30 minutes to capture the slow off-rate ( koff​ ) characteristic of halogenated peptidomimetics.

  • Data Analysis: Double-reference the data (subtract Flow Cell 1 from Flow Cell 2, then subtract a buffer-only blank injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

References

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Resources,[Link]

  • Geerlings, P., et al. "Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target." PLOS One, 2013.[Link]

  • Davidson, W., et al. "Discovery and Characterization of a Substrate Selective p38α Inhibitor." Biochemistry (ACS Publications), 2004.[Link]

  • Arnett, K. "Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance." Harvard Medical School Center for Macromolecular Interactions, 2024.[Link]

Comparative

A Comparative Guide to the Efficacy of D-Amino Acid Oxidase (DAAO) Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of D-amino acid oxidase (DAAO) inhibitors, crucial enzymatic modulators with significant therapeutic potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-amino acid oxidase (DAAO) inhibitors, crucial enzymatic modulators with significant therapeutic potential. By presenting objective performance comparisons, supporting experimental data, and detailed protocols, this document serves as an in-depth technical resource for researchers engaged in the discovery and development of novel therapeutics targeting the glutamatergic system.

The Critical Role of D-Amino Acid Oxidase in Neuromodulation

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a pivotal role in regulating the levels of D-amino acids in the body.[1] Its primary function is the oxidative deamination of these molecules, converting them into their corresponding α-keto acids.[2][3] In the central nervous system, DAAO is of particular interest due to its degradation of D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][4] The NMDA receptor is a key player in synaptic plasticity, learning, and memory.[5]

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[1] By inhibiting DAAO, the synaptic concentration of D-serine can be increased, thereby enhancing NMDA receptor activity.[1][4] This has made DAAO a compelling therapeutic target for conditions associated with diminished NMDA receptor signaling.[1][6]

The Glutamatergic Signaling Pathway and DAAO Inhibition

DAAO inhibitors exert their effects by modulating the glutamatergic signaling pathway. By preventing the breakdown of D-serine, these inhibitors increase its availability in the synaptic cleft. D-serine then binds to the co-agonist site on the NMDA receptor, a crucial step for its activation by the primary neurotransmitter, glutamate. This dual-agonist requirement leads to the opening of the receptor's ion channel, allowing for an influx of calcium ions. This calcium influx is a critical trigger for downstream signaling cascades that underpin synaptic plasticity.

DAAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Activation Neuronal Activation & Synaptic Plasticity Ca_Influx->Activation L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Converts D_Serine D-Serine Serine_Racemase->D_Serine Converts D_Serine->NMDA_Receptor Binds (Co-agonist) DAAO DAAO D_Serine->DAAO Metabolized by Degradation Degradation Products DAAO->Degradation DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO Inhibits

DAAO Signaling Pathway and Mechanism of Inhibition

Comparative Efficacy of DAAO Inhibitors

The potency of DAAO inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table provides a comparative summary of the in vitro IC50 values for several notable DAAO inhibitors against human DAAO (hDAAO).

CompoundhDAAO IC50 (nM)Chemical ClassKey Features & References
Luvadaxistat (TAK-831)14PyridazinoneHighly potent and selective, has undergone clinical trials for schizophrenia.[7][8]
3-Hydroxyquinolin-2(1H)-one4QuinolinoneVery potent, but also shows some affinity for the NMDA receptor glycine site and D-aspartate oxidase (DDO).[6][9]
Fused Pyrrole Carboxylic Acid145Pyrrole Carboxylic AcidModerately potent with good selectivity over human DDO.[6][9]
CBIO (5-chloro-benzo[d]isoxazol-3-ol)188Benzo[d]isoxazol-3-olA competitive inhibitor with respect to D-serine.[6][9][10]
AS057278 (5-methylpyrazole-3-carboxylic acid)900Pyrazole Carboxylic AcidModerately potent and highly selective over the NMDA receptor glycine site, DDO, and D-serine racemase.[9]
Risperidone41,000 (41 µM)BenzisoxazoleAn atypical antipsychotic with a mixed-type inhibition of DAAO.[11][12]
Sodium Benzoate~1,600,000 (1.6 mM)Benzoic Acid DerivativeA low-potency inhibitor that has been investigated as an add-on therapy in schizophrenia and Alzheimer's disease.[10][13]

Selectivity Profile of DAAO Inhibitors

An ideal DAAO inhibitor should exhibit high selectivity for its target enzyme to minimize off-target effects. Cross-reactivity with other enzymes, such as D-aspartate oxidase (DDO) and monoamine oxidases (MAO-A and MAO-B), can lead to undesirable side effects. The following table summarizes the selectivity profiles of some DAAO inhibitors.

CompoundDDO IC50 (nM)MAO-A InhibitionMAO-B InhibitionSelectivity Notes
Luvadaxistat (TAK-831)>10,000No significantNo significantHighly selective for DAAO.[3]
3-Hydroxyquinolin-2(1H)-one855Not reportedNot reportedShows some affinity for DDO.[9]
Fused Pyrrole Carboxylic Acid>10,000Not reportedNot reportedGood selectivity over human DDO.[3][9]
AS057278 (5-methylpyrazole-3-carboxylic acid)>100,000NegligibleNegligibleHighly selective over DDO and other related enzymes.[9]

Experimental Protocols

In Vitro DAAO Inhibition Assay (Amplex® Red Method)

This fluorometric assay is a widely used method for determining the IC50 values of DAAO inhibitors. It measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-amino acids.[1][3]

Materials:

  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Test inhibitor compounds

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of D-serine in assay buffer.

    • Prepare serial dilutions of the test inhibitor compounds in assay buffer.

    • Prepare a reaction mixture containing assay buffer, Amplex® Red reagent, and HRP.

  • Assay Protocol:

    • Add a defined amount of the DAAO enzyme solution to each well of the 96-well microplate.

    • Add the various concentrations of the inhibitor or vehicle control to the respective wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the D-serine solution to each well.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading. Use an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm.

  • Data Analysis:

    • Calculate the rate of reaction from the linear phase of the fluorescence increase.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow for DAAO Inhibitor Discovery

The discovery and characterization of novel DAAO inhibitors typically follow a structured workflow, as illustrated in the diagram below.

DAAO_Inhibitor_Workflow Start Target Identification (DAAO) Screening Compound Library Screening (High-Throughput or In Silico) Start->Screening Hit_ID Hit Identification Screening->Hit_ID In_Vitro_Assay In Vitro DAAO Assay (Determine IC50) Hit_ID->In_Vitro_Assay Selectivity Selectivity Profiling (vs. DDO, MAO, etc.) In_Vitro_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (PK/PD, Efficacy Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical End End Clinical->End

Experimental workflow for DAAO inhibitor discovery.

Structure-Activity Relationships (SAR) of DAAO Inhibitors

The development of potent and selective DAAO inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Different chemical scaffolds have been explored, with some key insights emerging:

  • Pyridazinone Derivatives: Luvadaxistat belongs to this class. SAR studies on pyridazinone derivatives have highlighted the importance of a hydrophobic moiety and an acidic group on the heterocyclic core.[14][15] The trifluoromethylphenyl group in Luvadaxistat likely contributes to its high potency and selectivity.

  • 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones: For this class of inhibitors, the inhibitory potency is highly dependent on the size and position of substituents on the benzene ring.[16] Bulky substituents are generally not well-tolerated at the active site of DAAO, which is consistent with the relatively small and restricted nature of the enzyme's active site.[16]

  • Benzo[d]isoxazol-3-ol Derivatives: The core structure of these inhibitors, such as CBIO, is crucial for their activity. Minor structural modifications are often not well-tolerated, suggesting a tight fit within the DAAO active site.

Clinical Development and Future Perspectives

Several DAAO inhibitors have advanced to clinical trials, with a primary focus on treating the negative and cognitive symptoms of schizophrenia.

  • Luvadaxistat (TAK-831): The Phase II INTERACT study did not meet its primary endpoint for improving negative symptoms in schizophrenia.[2] However, it did show a statistically significant improvement in cognitive performance at a 50 mg dose, as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS).[4][8] A subsequent Phase II trial, the ERUDITE study, failed to replicate these positive cognitive findings, leading to the discontinuation of its development for schizophrenia.[7][8]

  • Sodium Benzoate: As a low-potency DAAO inhibitor, sodium benzoate has been investigated as an adjunctive therapy. Some studies have suggested potential benefits in improving cognitive function in patients with mild Alzheimer's disease and amnestic mild cognitive impairment.[10][13]

The development of DAAO inhibitors represents a promising therapeutic strategy for disorders characterized by NMDA receptor hypofunction. While clinical trial results have been mixed, the data gathered so far provide valuable insights for the future design and development of more effective and selective DAAO inhibitors. Continued research focusing on optimizing pharmacokinetic and pharmacodynamic properties will be crucial for translating the therapeutic potential of these compounds into clinical success.

References

  • BenchChem. (2025). A Comparative Guide to Novel D-Amino Acid Oxidase (DAAO) Inhibitors. BenchChem.
  • MedchemExpress. (n.d.).
  • U.S. National Library of Medicine. (2024, August 15).
  • Ferraris, D., et al. (2008). Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 51(12), 3357–3359.
  • Patsnap Synapse. (2024, September 14). Neurocrine Biosciences Updates ERUDITE™ Phase 2 Data on Luvadaxistat for Cognitive Impairment in Schizophrenia.
  • PR Newswire. (2021, March 2). Neurocrine Biosciences Announces Top-Line Results from Phase II INTERACT Study Evaluating Luvadaxistat (NBI-1065844)
  • BenchChem. (2025). Benchmarking Luvadaxistat: A Comparative Guide to the Potency and Selectivity of Novel DAAO Inhibitors. BenchChem.
  • ResearchGate. (n.d.).
  • U.S. National Library of Medicine. (2010, July 15).
  • ResearchGate. (2009, March 27).
  • BenchChem. (2025).
  • BenchChem. (2026).
  • OPAC. (n.d.). Original article (ACN-14-1034R1) Effects of sodium benzoate on prepulse inhibition deficits and hyperlocomotion in mice after a.
  • Stylianaki, I., et al. (2025, April 1). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols.
  • U.S. National Library of Medicine. (2013, April 8). 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry.
  • U.S. National Library of Medicine. (n.d.). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors.
  • U.S. National Library of Medicine. (n.d.). Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase.
  • J&J Medical Connect. (2026, February 3). Pharmacodynamics of RISPERDAL CONSTA.
  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 1: Amplex Red assay measures the production of resorufin, a fluorescent....
  • U.S. National Library of Medicine. (2011, March 15). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. PubMed.
  • ResearchGate. (2026, March 17). (PDF) Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors.
  • ResearchGate. (n.d.).
  • U.S. National Library of Medicine. (n.d.). Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA.
  • ResearchGate. (n.d.).
  • U.S. National Library of Medicine. (2019, November 5).
  • ResearchGate. (2026, January 22). (PDF) Discovery of a novel class of D-amino acid oxidase (DAO)
  • ResearchGate. (n.d.). The therapeutic potential of D-Amino Acid Oxidase (DAAO) inhibitors.
  • U.S. National Library of Medicine. (n.d.). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold.
  • U.S. National Library of Medicine. (2019, January 23). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B.
  • U.S. National Library of Medicine. (2022, May 12).

Sources

Safety & Regulatory Compliance

Safety

2,6-Dichloro-D-Phenylalanine proper disposal procedures

The management and disposal of unnatural amino acids, particularly halogenated derivatives like 2,6-Dichloro-D-Phenylalanine , require rigorous logistical planning to ensure laboratory safety, regulatory compliance, and...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of unnatural amino acids, particularly halogenated derivatives like 2,6-Dichloro-D-Phenylalanine , require rigorous logistical planning to ensure laboratory safety, regulatory compliance, and environmental protection. In drug development and peptide synthesis, halogenated compounds present unique disposal challenges due to the high stability of the carbon-chlorine (C-Cl) bonds.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with the operational causality behind halogenated waste management. This is not merely a list of rules; it is a self-validating framework designed to integrate seamlessly into your laboratory's daily workflows.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, it is critical to understand why a chemical requires specific handling. 2,6-Dichloro-D-Phenylalanine contains two chlorine atoms substituted on the phenyl ring. This halogenation imparts lipophilicity and metabolic stability—highly desirable traits in pharmacophore design, but highly problematic for environmental degradation.

Standard biological waste treatment or low-temperature incineration cannot break these stable C-Cl bonds. If disposed of improperly, halogenated organics can persist in the environment or form highly toxic byproducts, such as dioxins and furans, upon incomplete combustion. Therefore, this compound must be diverted exclusively to a halogenated organic waste stream for specialized high-temperature destruction[1].

Table 1: Quantitative Chemical & Physical Properties

PropertyValueOperational Impact for Disposal
CAS Number 1241684-03-6[2]Essential for accurate hazardous waste tracking and EHS documentation.
Molecular Formula C9H9Cl2NO2[2]Confirms the presence of halogens (Cl2), dictating the waste segregation pathway.
Molecular Weight 234.08 g/mol [2]Used to calculate mass balances in bulk waste mixtures.
Density ~1.45 g/cm³[2]Heavier than water/common solvents; may form a distinct bottom layer in biphasic liquid waste mixtures.

The Segregation Imperative

The most critical point of failure in laboratory waste management is improper segregation. Mixing non-halogenated solvents (e.g., acetone, ethanol) with halogenated waste (e.g., 2,6-Dichloro-D-Phenylalanine in dichloromethane) cross-contaminates the entire container. Because halogenated waste costs approximately twice as much to dispose of as non-halogenated waste, cross-contamination leads to exponential and unnecessary increases in operational costs[3].

Table 2: Waste Segregation Matrix

Waste CategoryExamplesCompatibility with 2,6-Dichloro-D-Phe
Halogenated Organics Chloroform, Dichloromethane, Carbon Tetrachloride[3]Compatible. Primary disposal stream.
Non-Halogenated Organics Acetone, Ethanol, Hexane, Toluene[3]Incompatible. Do not mix; increases disposal costs.
Aqueous/Inorganic Strong acids, bases, heavy metals[3]Incompatible. Risk of adverse chemical reactions.

Operational Workflow for Halogenated Waste

The following diagram maps the logical decision tree for processing 2,6-Dichloro-D-Phenylalanine waste, ensuring that every step validates the next.

G Start 2,6-Dichloro-D-Phenylalanine Waste Generated Check Is waste mixed with non-halogenated solvents? Start->Check Segregate Segregate into Halogenated Waste Stream Check->Segregate No Mixed Treat entire mixture as Halogenated Waste Check->Mixed Yes Container Store in chemically compatible, sealed container (e.g., HDPE) Segregate->Container Mixed->Container Label Label: 'Hazardous Waste - Halogenated Organics' Container->Label Incineration High-Temp Rotary Kiln Incineration (with caustic scrubbing) Label->Incineration EPA/RCRA Compliant Disposal

Caption: Decision matrix for the segregation, containment, and compliant disposal of halogenated organic waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification mechanism to ensure that safety and compliance are maintained before proceeding to the next phase.

Phase 1: Point-of-Generation Segregation

Causality: Segregating waste at the exact moment of generation prevents the creation of "unknowns," which are exceptionally dangerous and expensive to characterize.

  • Identify the Matrix: Determine if the 2,6-Dichloro-D-Phenylalanine is in a solid state (e.g., spilled powder, contaminated weigh boats) or dissolved in a liquid solvent.

  • Select the Stream: Route the material exclusively to the "Halogenated Organic Waste" stream.

  • Validation Step: Visually inspect the waste log attached to the designated carboy or bin to confirm no incompatible materials (e.g., strong oxidizers, heavy metals) have been introduced previously[3].

Phase 2: Primary Containment

Causality: Halogenated organics can degrade certain plastics over time. Proper containment prevents slow leaks and vapor emissions.

  • Select the Container: Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or a PTFE-lined safety can.

  • Transfer the Waste: Using appropriate PPE (nitrile gloves, lab coat, safety goggles), transfer the waste into the container inside a certified fume hood.

  • Seal the Container: Ensure the lid is securely closed immediately after the transfer. Open containers violate RCRA emissions standards.

  • Validation Step: Perform a physical "tilt test" (gently tipping the sealed container) over a secondary containment tray to verify the integrity of the cap seal.

Phase 3: Labeling and Documentation

Causality: Vague labels like "spent solvent" do not provide emergency responders with the necessary information to handle a spill safely[4].

  • Apply the Label: Attach a standardized hazardous waste tag to the container.

  • Explicit Nomenclature: Write "Hazardous Waste - Halogenated Organic Solvents" clearly on the label[4]. Include "2,6-Dichloro-D-Phenylalanine" and the specific solvent matrix (e.g., DCM).

  • Date the Container: Record the accumulation start date exactly when the first drop of waste enters the container.

  • Validation Step: Have a secondary lab member cross-reference the label against the physical waste log to ensure 100% accuracy.

Phase 4: Final Treatment & Incineration

Causality: To permanently destroy the compound without releasing toxic chlorine gas or dioxins, specialized thermal destruction is required.

  • Transfer to EHS: Once the container reaches its volume limit (or the regulatory time limit, typically 90-180 days depending on generator status), transfer it to the facility's Central Accumulation Area (CAA).

  • High-Temperature Incineration: Environmental Health and Safety (EHS) will contract a licensed vendor to transport the waste to a regulated facility. The waste undergoes rotary kiln incineration at extreme temperatures, breaking the C-Cl bonds[1].

  • Caustic Scrubbing: The incinerator's exhaust is passed through a high-efficiency caustic scrubber (using bases like NaOH) to neutralize the resulting hydrochloric acid (HCl) gas before it can be released into the atmosphere[1].

  • Validation Step: EHS receives and files a "Certificate of Destruction" from the vendor, closing the chain of custody.

Regulatory Grounding: EPA Subpart K

For academic institutions, research hospitals, and affiliated drug development laboratories, the EPA's Resource Conservation and Recovery Act (RCRA) Subpart K provides an optimized regulatory framework.

Subpart K replaces rigid, industrial-scale accumulation rules with flexibility tailored for laboratory environments. It allows trained professionals to make hazardous waste determinations either in the lab, at an on-site central accumulation area, or at a permitted treatment facility[4]. By adhering to the labeling and segregation protocols outlined above, your laboratory not only ensures the safe handling of 2,6-Dichloro-D-Phenylalanine but also maintains strict compliance with EPA Subpart K mandates, protecting your institution from regulatory audits and fines.

References

  • "2,6-二氯-D-苯丙氨酸的理化性质及危险特性(SDS\MSDS)表_结构式 ..." Lookchem.cn.
  • "7.2 Organic Solvents - Environment, Health and Safety" Cornell University.
  • "Technical Resource Document: Treatment Technologies for Halogen
  • "Frequent Questions About Managing Hazardous Waste at Academic Labor

Sources

Handling

Comprehensive Safety and Handling Guide for 2,6-Dichloro-D-Phenylalanine

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dichloro-D-phenylalanine was publicly available at the time of this writing. The following guidance is synthesized from SDSs of structurally similar compounds, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Dichloro-D-phenylalanine was publicly available at the time of this writing. The following guidance is synthesized from SDSs of structurally similar compounds, including other chlorinated phenylalanine derivatives and general chemical safety protocols. It is imperative to treat 2,6-Dichloro-D-phenylalanine with the utmost caution, assuming it may share hazards with these related substances. This guide is intended to supplement, not replace, a formal risk assessment conducted by qualified personnel.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dichloro-D-phenylalanine. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in established principles of laboratory practice.

Hazard Assessment and Triage

Given the dichlorinated aromatic ring structure coupled with an amino acid, 2,6-Dichloro-D-phenylalanine should be handled as a potentially hazardous substance. Based on data from similar chlorinated compounds, the primary concerns are:

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]

  • Eye Contact: May cause serious eye irritation.[2]

  • Ingestion: May be harmful if swallowed.[1]

Long-term toxicological properties have not been established for this specific molecule. Therefore, it is prudent to assume potential for chronic effects and to minimize exposure at all times.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[1][3] A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or solution preparation.
Hand Protection Nitrile rubber gloves are recommended for handling this compound.[4] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider double-gloving. Dispose of contaminated gloves immediately in the designated chemical waste stream.
Body Protection A lab coat must be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.
Respiratory Protection For routine handling of small quantities in a well-ventilated area, respiratory protection may not be required. However, if dust is generated or if working outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[1][3]

Operational and Disposal Plans

Step-by-Step Handling and Storage Procedures

3.1. Engineering Controls: The First Line of Defense

  • Ventilation: All weighing and handling of solid 2,6-Dichloro-D-phenylalanine must be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[1]

  • Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel only.

3.2. Procedural Workflow for Safe Handling

The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve or Use in Reaction prep_weigh->handle_dissolve handle_transfer Transfer Solutions handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 2,6-Dichloro-D-phenylalanine.

3.3. Storage Requirements

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]

Spill Management and Decontamination

Immediate and appropriate response to a spill is critical to prevent the spread of contamination.

4.1. Spill Response Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5][6]

  • Clean Up:

    • Solid Spills: Carefully sweep the material into a designated chemical waste container.[1]

    • Liquid Spills: Use an absorbent material to soak up the spill. Place the used absorbent into a sealed, labeled hazardous waste container.[6]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or safety officer.

4.2. Decontamination of Equipment

  • All glassware and equipment that have come into contact with 2,6-Dichloro-D-phenylalanine should be thoroughly rinsed with a suitable solvent and then washed with soap and water. The initial solvent rinse should be collected as hazardous waste.

Waste Disposal Plan

All waste generated from handling 2,6-Dichloro-D-phenylalanine must be treated as hazardous waste.

5.1. Waste Segregation and Collection

  • Solid Waste: This includes unused compound, contaminated gloves, absorbent materials, and any other solid lab supplies. Collect in a clearly labeled, sealed, and chemically resistant container.[4]

  • Liquid Waste: This includes reaction residues and solvent rinses. Collect in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with non-halogenated waste streams to avoid costly disposal procedures.[7][8]

5.2. Disposal Procedure

  • All chemical waste must be disposed of through your institution's licensed environmental disposal service.[4]

  • Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.[4][8]

  • Do not pour any waste containing 2,6-Dichloro-D-phenylalanine down the drain or dispose of it in regular trash.[4]

References

  • Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. (n.d.). Retrieved from [Link]

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Capot Chemical. (2013, September 30). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.). Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16). Retrieved from [Link]

  • Material Safety Data Sheet - 2,6-Dichloroaniline, 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Essential PPE for Protection Against Liquid Chemicals | WorkSafe GEAR Australia. (2025, December 18). Retrieved from [Link]

  • Chemical Safety | Personal Protective Equipment (PPE) - Eurofins. (2024, September 6). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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